molecular formula C20H22N2O3 B1665673 Akagerinelactone CAS No. 75667-85-5

Akagerinelactone

Numéro de catalogue: B1665673
Numéro CAS: 75667-85-5
Poids moléculaire: 338.4 g/mol
Clé InChI: AQBARWNUNIQGJG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Akagerinelactone is a complex organic compound of significant interest in scientific research due to its structural classification within the beta-carboline family . Beta-carbolines are a large group of naturally occurring alkaloids and synthetic compounds known for their diverse biological activities and presence in various plant species. The core structure of these compounds is a 9H-pyrido[3,4-b]indole moiety . Research into beta-carbolines often explores their interaction with various biological targets, making them valuable chemical tools in biochemical and pharmacological studies. Please note that the specific biological activity, mechanism of action, and detailed research applications for Akagerinelactone itself are not fully detailed in the available scientific literature. Further investigation is required to elucidate its specific properties and research value. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Propriétés

Numéro CAS

75667-85-5

Formule moléculaire

C20H22N2O3

Poids moléculaire

338.4 g/mol

Nom IUPAC

4-(9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl)-2H-furan-5-one

InChI

InChI=1S/C20H22N2O3/c1-21-8-6-15-14-4-2-3-5-16(14)22-18(23)11-12(10-17(21)19(15)22)13-7-9-25-20(13)24/h2-5,7,12,17-18,23H,6,8-11H2,1H3

Clé InChI

AQBARWNUNIQGJG-UHFFFAOYSA-N

SMILES

CN1CCC2=C3C1CC(CC(N3C4=CC=CC=C24)O)C5=CCOC5=O

SMILES isomérique

CN1CCC2=C3[C@@H]1C[C@H](C[C@@H](N3C4=CC=CC=C24)O)C5=CCOC5=O

SMILES canonique

CN1CCC2=C3C1CC(CC(N3C4=CC=CC=C24)O)C5=CCOC5=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Akagerinelactone

Origine du produit

United States
Foundational & Exploratory

Akagerinelactone: Natural Source, Isolation, and Structural Elucidation of a Novel Pyridoindole Alkaloid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Phytochemical Significance

Akagerinelactone (CAS# 75667-85-5) is a highly complex tertiary indole alkaloid[1]. Classified within the monoterpenoid indole alkaloid (MIA) family, it features a distinct pyridoindole (beta-carboline) structural framework[2]. The compound was originally isolated from the stem bark of Strychnos decussata (Loganiaceae), a botanical genus extensively studied for its rich, pharmacologically active alkaloid profile[3][4].

Structurally, akagerinelactone (C₂₀H₂₂N₂O₃) is defined by a unique diazacyclohepta[jk]fluoren core fused to a furanone (lactone) ring[1][2]. This lactone moiety represents a critical evolutionary or metabolic divergence from its biosynthetic precursor, akagerine, wherein the typical ethylidene-aldehyde side chain has undergone oxidation and cyclization[5]. Understanding the isolation and structural characterization of this molecule provides critical insights into the chemical space of plant-derived neuroactive and antimicrobial scaffolds.

Natural Source and Biomass Procurement

The primary natural reservoir for akagerinelactone is the stem bark of Strychnos decussata[3][4].

  • Botanical Preparation: The harvested stem bark must be shade-dried to prevent UV-mediated degradation of the photosensitive indole rings.

  • Comminution: The dried biomass is mechanically pulverized into a fine powder to maximize the surface-area-to-volume ratio, thereby enhancing solvent penetration during the solid-liquid extraction phase.

Isolation Methodology: A Step-by-Step Protocol

Because akagerinelactone is a tertiary alkaloid, its isolation relies on a self-validating system of acid-base partitioning followed by high-resolution chromatography[4][5]. The experimental choices below are dictated by the molecule's specific pKa and partition coefficient (LogP).

Step-by-Step Extraction and Purification Protocol
  • Basification: Moisten the pulverized stem bark with dilute aqueous ammonia (NH₃).

    • Causality: Alkaloids naturally exist as water-soluble salts (e.g., citrates, malates) within the plant vacuole. Ammonia deprotonates these salts, converting them into their free base form, which is necessary for organic partitioning.

  • Solvent Extraction: Exhaustively extract the basified biomass using chloroform (CHCl₃)[4].

    • Causality: Chloroform is selected over highly polar solvents (like methanol) because its moderate polarity selectively solubilizes free tertiary indoles while leaving behind highly polar, non-alkaloidal interferents such as glycosides and tannins.

  • Concentration: Concentrate the chloroform extract in vacuo using a rotary evaporator to yield a crude alkaloid residue.

  • Primary Fractionation: Subject the crude extract to silica gel column chromatography. Elute using a gradient of non-polar to polar organic solvents (e.g., hexane/ethyl acetate to pure ethyl acetate)[5].

  • High-Resolution Purification: Pool fractions containing akagerine-like compounds (identified via TLC dragendorff reagent screening) and purify them using preparative Thin-Layer Chromatography (TLC) on silica gel 60 F₂₅₄ plates[5].

    • Causality: Tertiary indole alkaloids often co-elute in standard column chromatography due to similar partition coefficients. The high theoretical plate count of preparative TLC allows for the precise spatial resolution of akagerinelactone from closely related co-metabolites, such as 10-hydroxyakagerine[4].

ExtractionWorkflow A Strychnos decussata Stem Bark (Dried & Pulverized) B Basification (Aqueous NH3) A->B C Solvent Extraction (Chloroform Partitioning) B->C D Crude Alkaloid Extract (Concentration in vacuo) C->D E Column Chromatography (Silica Gel, Gradient Elution) D->E F Preparative TLC (Silica Gel 60 F254) E->F G Akagerinelactone (C20H22N2O3) F->G

Workflow for the extraction and isolation of Akagerinelactone.

Structural Elucidation and Analytical Validation

The structural confirmation of akagerinelactone relies on orthogonal spectroscopic techniques, primarily ¹H-NMR and ¹³C-NMR, supported by UV, IR, and mass spectrometry[3][5].

The critical diagnostic feature of akagerinelactone is the presence of an unsaturated lactone group[5]. In the closely related alkaloid akagerine, the side chain consists of an ethylidene-aldehyde group (spanning carbons C-18 to C-21). During the structural elucidation of akagerinelactone, researchers noted the complete disappearance of these specific NMR signals, which were replaced by signals characteristic of a furanone ring[5].

Table 1: Comparison of Key ¹³C-NMR Spectral Features (Akagerine vs. Akagerinelactone)

Carbon PositionAkagerine (δ ppm)Akagerinelactone (δ ppm)Structural Shift / Assignment
C-18 15.1 (CH₃)70.23 (CH₂)Methyl oxidizes to oxymethylene (lactone ring)
C-19 150.7 (CH)144.11 (CH)Alkene CH shift within the furanone system
C-20 147.8 (C)138.21 (C)Quaternary alkene C shift
C-21 195.0 (CHO)173.40 (C=O)Aldehyde converts to a lactone carbonyl

Data synthesized from comparative NMR studies of Strychnos alkaloids[5].

Mechanistic Insights into Biosynthesis

The biosynthesis of MIAs like akagerinelactone is an intricate enzymatic cascade. It begins with the stereoselective Pictet-Spengler condensation of tryptamine and the iridoid glucoside secologanin, a reaction catalyzed by strictosidine synthase to form strictosidine[6][7].

Enzymatic deglycosylation by strictosidine β-glucosidase yields a highly reactive strictosidine aglycone[6]. This intermediate undergoes complex, bio-inspired intramolecular cyclizations and rearrangements to form the caged akagerine scaffold[6][7]. Finally, akagerinelactone is formed via the oxidation and subsequent lactonization of the ethylidene-aldehyde side chain of akagerine[5].

Biosynthesis T Tryptamine + Secologanin S Strictosidine T->S Strictosidine Synthase SA Strictosidine Aglycone S->SA Strictosidine β-glucosidase AK Akagerine SA->AK Cyclization & Rearrangement AL Akagerinelactone (Lactonization) AK->AL Oxidation & Lactonization

Biosynthetic pathway of Akagerinelactone from monoterpenoid indole precursors.

Formulation and Handling for Preclinical Studies

Due to its polycyclic, hydrophobic core, akagerinelactone presents significant solubility challenges in standard aqueous media[8]. For in vivo preclinical assays, a structured co-solvent formulation is mandatory to ensure systemic bioavailability without precipitating the compound in the bloodstream[8].

Step-by-Step In Vivo Formulation Protocol

Note: This protocol yields a clear, homogeneous solution suitable for animal models.

  • Primary Solubilization: Dissolve the lyophilized akagerinelactone powder in 10% DMSO to create a highly concentrated, fully dissolved stock solution[8].

  • Co-solvent Addition: Add 40% PEG300 to the mixture and vortex thoroughly until the solution is completely clear[8]. Causality: PEG300 acts as a biocompatible co-solvent that prevents the hydrophobic compound from crashing out of solution when aqueous buffers are introduced.

  • Surfactant Stabilization: Introduce 5% Tween 80 as a surfactant[8]. Causality: Tween 80 lowers the interfacial tension, stabilizing the micellar dispersion of the alkaloid.

  • Aqueous Dilution: Slowly add 45% Saline (or PBS) dropwise while continuously vortexing to achieve a homogeneous working solution[8].

References

  • COCONUT: Natural product identified in Strychnos decussata n
  • Two New Tertiary Indole Alkaloids of Strychnos decussata researchg
  • 1 ; R=OH 2;R=H - ACS Public
  • Akagerinelactone | TargetMol targetmol.com
  • Akagerinelactone (5 mg) from targetmol - SmallMolecules smallmolecules.com
  • New Tricyclic Amides.
  • Bioinspired Transformations Using Strictosidine Aglycones nih.gov
  • Akagerine | 56519-07-4 - Benchchem benchchem.com

Sources

Structure Elucidation of Akagerinelactone: A Mechanistic and Analytical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex natural products requires an orthogonal analytical approach, blending classical wet chemistry with advanced spectroscopic techniques. Akagerinelactone ( C20​H22​N2​O3​ ), a highly functionalized tertiary indole alkaloid, presents a unique analytical challenge due to its structural homology with akagerine and its low natural abundance. Isolated from the stem bark of Strychnos decussata (Loganiaceae), its discovery expanded the known chemical space of convulsant and muscle-relaxant constituents[1].

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the exact causality behind the isolation and structural elucidation of Akagerinelactone. Rather than merely listing analytical readouts, this guide explores why specific chromatographic and spectroscopic decisions were made, ensuring every protocol acts as a self-validating system.

Targeted Isolation Strategy: Exploiting Alkaloid Basicity

The extraction of Akagerinelactone relies on exploiting the differential pKa values of indole alkaloids. The stem bark of Strychnos decussata contains a complex matrix of quaternary and tertiary alkaloids. To isolate the target compound, a pH-driven liquid-liquid partitioning strategy is strictly required.

Protocol: Isolation and Preparative Chromatography
  • Step 1: Primary Extraction. Macerate the pulverized stem bark in methanol. Causality: Methanol acts as a universal solvent, penetrating the cellular matrix to extract a broad spectrum of polar and semi-polar metabolites.

  • Step 2: Acid-Base Partitioning. Concentrate the methanolic extract and resuspend in dilute HCl (pH 2-3). Wash with petroleum ether to defat the matrix. Alkalize the aqueous layer with NH4​OH to pH 9-10, followed by exhaustive extraction with chloroform. Causality: Tertiary indole alkaloids like Akagerinelactone are weakly basic. At pH 10, they become un-ionized and selectively partition into the moderately polar chloroform layer, while highly polar quaternary alkaloids remain trapped in the aqueous phase.

  • Step 3: Preparative Thin-Layer Chromatography (pTLC). Apply the concentrated chloroform fraction onto silica gel 60 F254 plates. Develop using an optimized mobile phase. Self-Validation: To ensure the correct band is harvested without destroying the sample, mask the center of the plate and spray the edges with Dragendorff’s reagent. An orange-red precipitate on the sacrificial edge confirms the exact Rf value of the alkaloid, validating the band before scraping and elution.

Isolation A Strychnos decussata Stem Bark B Methanol Extraction & Concentration A->B C Acid-Base Partitioning (Adjust to pH 9-10) B->C D Chloroform Fraction (Tertiary Alkaloids) C->D E Preparative TLC (Silica Gel 60 F254) D->E F Akagerinelactone (C20H22N2O3) E->F

Fig 1. pH-driven isolation workflow of Akagerinelactone from Strychnos decussata.

Orthogonal Structural Elucidation Strategy

The structural elucidation of Akagerinelactone was achieved by comparing its spectral data against its known precursor, akagerine. The core hypothesis was that the ethylidene-aldehyde side chain of akagerine had undergone an in vivo oxidation and cyclization to form a new functional group[1].

Functional Group Triage via Colorimetric Assays

Before committing limited sample mass to NMR, rapid functional group triage is essential. Mass spectrometry established a molecular formula of C20​H22​N2​O3​ , indicating an additional oxygen atom compared to akagerine.

To test the hypothesis of a lactone ring, the isolated compound was subjected to a panel of colorimetric reagents, including Kedde’s, Baljet’s, Raymond’s, and Legal’s reagents , as well as hydroxyl ammonium chloride/ferric chloride[1].

  • Mechanistic Causality: These reagents specifically target the active methylene group adjacent to the carbonyl in an α,β -unsaturated lactone. In an alkaline medium, the active methylene is deprotonated, forming a nucleophilic carbanion that attacks the reagent (e.g., 3,5-dinitrobenzoic acid in Kedde's reagent) to form a highly conjugated, deeply colored Meisenheimer complex. A positive result provides immediate, orthogonal confirmation of the unsaturated lactone moiety, guiding the subsequent interpretation of complex NMR spectra.

Comparative 13C NMR Spectroscopy

The definitive proof of the structural transformation lies in the 13C NMR chemical shifts. By aligning the spectra of akagerine and Akagerinelactone, the exact site of structural divergence becomes mathematically clear.

Table 1: Diagnostic 13C NMR Chemical Shift Comparison

Carbon PositionAkagerine ( δ ppm)Akagerinelactone ( δ ppm)Mechanistic Structural Change
C-18 15.1 ( CH3​ )70.23 ( CH2​ )Oxidation of methyl to an oxymethylene group within the lactone.
C-19 150.7 ( CH )144.11 ( CH )Upfield shift due to integration into the lactone ring system.
C-20 147.8 ( C )138.21 ( C )Quaternary alkene shift reflecting altered electronic conjugation.
C-21 195.0 ( CHO )173.40 ( C=O )Oxidation of the aldehyde to an unsaturated lactone carbonyl.

Data summarized from structural elucidation studies of Strychnos decussata alkaloids[1].

Homonuclear Decoupling: Establishing Spatial Connectivity

Identifying the lactone ring is insufficient; one must prove it is covalently bonded to the main indole skeleton at the correct stereocenter (C-15). In the era before modern 2D HSQC/HMBC was ubiquitous, this was achieved through rigorous 1D homonuclear decoupling experiments.

Protocol: NMR Decoupling Workflow
  • Step 1: Identify the isolated multiplet signals for the lactone protons: H-18 ( δ 4.80) and H-19 ( δ 7.12).

  • Step 2: Irradiate the sample at the exact resonance frequency of H-18 ( δ 4.80). Observation: The H-19 multiplet at δ 7.12 collapses.

  • Step 3: Perform the reverse experiment by irradiating H-19 ( δ 7.12) and observing the collapse of H-18.

  • Step 4: Irradiate the skeletal proton H-15 ( δ 3.45) and monitor the lactone protons.

  • Self-Validation & Causality: Steps 2 and 3 prove that H-18 and H-19 are adjacent and mutually coupled within the new ring system. Step 4 is the critical self-validating step: observing long-range spin-spin coupling between H-15 and both H-18/H-19 unequivocally anchors the new unsaturated lactone ring to the C-15 position of the akagerine skeleton. If the lactone were a co-eluting impurity, this long-range coupling would be mathematically impossible.

Decoupling A Irradiate H-18 (δ 4.80) D Coupling Confirmed: H-18 ↔ H-19 A->D E Long-Range Coupling: H-15 ↔ H-18 & H-19 A->E B Irradiate H-19 (δ 7.12) B->D B->E C Observe H-15 (δ 3.45) C->E F Lactone Ring Connectivity Established D->F E->F

Fig 2. NMR homonuclear decoupling logic confirming lactone ring connectivity.

Conclusion

The structure elucidation of Akagerinelactone demonstrates the power of sequential, causality-driven analytical chemistry. By leveraging pH-dependent partitioning for isolation, utilizing active-methylene colorimetric assays for functional group triage, and deploying targeted NMR decoupling to map spatial connectivity, researchers successfully characterized this complex tertiary indole alkaloid. This workflow remains a gold standard for natural product chemists aiming to build self-validating structural proofs from limited biological material.

References

  • Title: Two new tertiary indole alkaloids of Strychnos decussata Source: Journal of Natural Products (ACS Publications) URL: [Link]

  • Title: Akagerinelactone | C20H22N2O3 | CID 156625 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

The Uncharted Path: A Technical Guide to the Biosynthesis of Akagerine Lactone

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the intricate biosynthetic pathway of Akagerine lactone, a sarpagine-type monoterpenoid indole alkaloid. While the early stages of sarpagine alkaloid biosynthesis are well-documented, the precise enzymatic machinery that sculpts the unique lactone moiety of Akagerine remains an area of active scientific inquiry. This document provides a comprehensive overview of the established pathway and presents a chemically plausible, evidence-based hypothesis for the uncharted late-stage transformations, offering a roadmap for future research in this fascinating area of natural product biosynthesis.

Introduction: The Enigmatic Akagerine Lactone

Akagerine, a member of the sarpagine family of indole alkaloids, is a natural product isolated from various species of the Strychnos genus[1]. Its complex pentacyclic structure, featuring a characteristic lactone ring, has intrigued synthetic chemists and biochemists alike. The sarpagine alkaloids, as a class, exhibit a wide range of biological activities, making the elucidation of their biosynthetic pathways a critical step towards their potential biotechnological production and the development of novel therapeutic agents.

The Established Core Pathway: From Primary Metabolism to the Sarpagine Scaffold

The biosynthesis of all monoterpenoid indole alkaloids, including Akagerine, commences with the convergence of primary and secondary metabolic pathways, culminating in the formation of the universal precursor, strictosidine.

Formation of Strictosidine: The Gateway to Monoterpenoid Indole Alkaloids

The journey begins with the amino acid L-tryptophan and the monoterpenoid secologanin. Tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine. Concurrently, the iridoid pathway synthesizes secologanin from geranyl pyrophosphate (GPP). The crucial condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR) , a Pictet-Spengler reaction that stereospecifically forms strictosidine.

Entry into the Sarpagan World: The Role of Geissoschizine and the Sarpagan Bridge Enzyme

The transformation of strictosidine into the sarpagan skeleton is a pivotal branching point in indole alkaloid biosynthesis. The process is initiated by the action of strictosidine β-D-glucosidase (SGD) , which removes the glucose moiety from strictosidine to generate a highly reactive aglycone. This unstable intermediate is then converted to geissoschizine.

A key cyclization reaction, catalyzed by the sarpagan bridge enzyme (SBE) , a cytochrome P450-dependent monooxygenase, converts geissoschizine into the first dedicated intermediate of the sarpagan pathway, polyneuridine aldehyde[2][3][4]. This enzyme facilitates the formation of the characteristic C5-C16 bond that defines the sarpagan scaffold.

The subsequent steps involve the modification of polyneuridine aldehyde by polyneuridine-aldehyde esterase (PNAE) and vinorine synthase , leading to other sarpagine and ajmaline-type alkaloids[2][5][6][7][8][9][10][11][12].

Early Sarpagine Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine STR Geissoschizine Geissoschizine Strictosidine->Geissoschizine SGD Polyneuridine_aldehyde Polyneuridine aldehyde Geissoschizine->Polyneuridine_aldehyde SBE (P450)

Figure 1: The established early biosynthetic pathway leading to the sarpagan intermediate, polyneuridine aldehyde.

The Frontier: A Proposed Biosynthetic Pathway for Akagerine Lactone Formation

The conversion of a sarpagine intermediate, likely a derivative of polyneuridine aldehyde, to Akagerine lactone necessitates a series of oxidative transformations to form the lactone ring. While direct enzymatic evidence is currently lacking, a plausible hypothesis can be formulated based on the known reactivity of cytochrome P450 enzymes in late-stage alkaloid biosynthesis[5][13][14][15][16][17][18].

The Precursor: A Postulated Intermediate

We propose that the biosynthesis of Akagerine lactone diverges from the main sarpagine pathway after the formation of a polyneuridine aldehyde-like intermediate. For the lactone ring to form, the C17 methyl ester group of polyneuridine aldehyde needs to be hydrolyzed to a carboxylic acid, and a hydroxyl group must be introduced at a suitable position to enable intramolecular esterification.

The Proposed Enzymatic Cascade

The following sequence of enzymatic reactions is proposed for the formation of Akagerine lactone from a sarpagine precursor:

  • Hydrolysis of the Methyl Ester: An esterase likely hydrolyzes the C17 methyl ester of a polyneuridine aldehyde derivative to the corresponding carboxylic acid. This is a common step in the modification of indole alkaloids.

  • Hydroxylation of the Ethylidene Side Chain: A cytochrome P450 monooxygenase (P450) is hypothesized to catalyze the stereospecific hydroxylation of the C20 ethylidene side chain. P450s are well-known for their ability to introduce hydroxyl groups at unactivated carbon centers with high regio- and stereoselectivity[5][13][14][15][16][17][18].

  • Lactonization: The newly introduced hydroxyl group would then be positioned to attack the C17 carboxylic acid, leading to the formation of the characteristic six-membered lactone ring. This cyclization could occur spontaneously or be facilitated by a lactonase or another cyclase enzyme.

Proposed Akagerine Lactone Formation Sarpagine_Intermediate Sarpagine Intermediate (Polyneuridine aldehyde derivative) Carboxylic_Acid Carboxylic Acid Intermediate Sarpagine_Intermediate->Carboxylic_Acid Esterase Hydroxylated_Intermediate Hydroxylated Intermediate Carboxylic_Acid->Hydroxylated_Intermediate P450 Hydroxylase Akagerine_Lactone Akagerine Lactone Hydroxylated_Intermediate->Akagerine_Lactone Lactonization (spontaneous or enzymatic)

Figure 2: A proposed biosynthetic pathway for the late-stage modifications leading to Akagerine lactone.

Experimental Methodologies for Pathway Elucidation

Validating the proposed biosynthetic pathway for Akagerine lactone will require a multi-faceted experimental approach. The following methodologies are recommended for researchers in this field:

Transcriptome and Genome Mining
  • Protocol:

    • Isolate high-quality RNA and DNA from Akagerine-producing Strychnos species.

    • Perform deep RNA sequencing (RNA-seq) of tissues with high Akagerine accumulation to identify candidate genes that are co-expressed with known sarpagine biosynthesis genes.

    • Sequence the genome of the source organism to identify biosynthetic gene clusters.

    • Utilize bioinformatics tools to identify candidate esterases, cytochrome P450s, and other enzymes that could be involved in the late-stage modifications.

In Vitro and In Vivo Enzyme Assays
  • Protocol for Heterologous Expression and In Vitro Assay:

    • Clone candidate genes into suitable expression vectors (e.g., for E. coli or S. cerevisiae).

    • Express and purify the recombinant enzymes.

    • Synthesize the proposed precursor substrates (e.g., the carboxylic acid intermediate).

    • Perform in vitro enzyme assays by incubating the purified enzyme with the substrate and necessary co-factors (e.g., NADPH for P450s).

    • Analyze the reaction products using LC-MS and NMR to identify the formation of the expected intermediates and the final product.

  • Protocol for Transient Expression in Nicotiana benthamiana:

    • Infiltrate N. benthamiana leaves with Agrobacterium tumefaciens carrying the candidate genes.

    • Co-infiltrate with genes for the production of the precursor substrate if it is not endogenous to N. benthamiana.

    • After a few days of incubation, extract the metabolites from the leaves.

    • Analyze the extracts by LC-MS to detect the presence of the biosynthesized products.

Isotopic Labeling Studies
  • Protocol:

    • Feed isotopically labeled precursors (e.g., ¹³C or ¹⁸O-labeled tryptophan or geraniol) to the Akagerine-producing plant or cell culture.

    • Isolate the labeled Akagerine lactone.

    • Analyze the labeling pattern using mass spectrometry and NMR to trace the origin of the atoms in the molecule and confirm the proposed biosynthetic rearrangements.

Data Summary and Future Outlook

The following table summarizes the key enzymes and intermediates in the known and proposed biosynthetic pathway of Akagerine lactone.

Step Precursor Enzyme (Class) Product Status
1TryptophanTryptophan Decarboxylase (TDC)TryptamineEstablished
2Tryptamine + SecologaninStrictosidine Synthase (STR)StrictosidineEstablished
3StrictosidineStrictosidine β-D-Glucosidase (SGD)Strictosidine AglyconeEstablished
4GeissoschizineSarpagan Bridge Enzyme (SBE) (P450)Polyneuridine aldehydeEstablished
5Polyneuridine aldehyde derivativeEsteraseCarboxylic Acid IntermediateProposed
6Carboxylic Acid IntermediateCytochrome P450 HydroxylaseHydroxylated IntermediateProposed
7Hydroxylated IntermediateLactonase / SpontaneousAkagerine LactoneProposed

The biosynthesis of Akagerine lactone represents a compelling puzzle at the forefront of natural product chemistry. While the foundational pathway is understood, the late-stage modifications that give rise to its unique lactone functionality remain to be elucidated. The proposed pathway in this guide, centered on the activity of a cytochrome P450 monooxygenase, provides a strong hypothetical framework to guide future research. The successful identification and characterization of these missing enzymes will not only complete our understanding of Akagerine biosynthesis but also provide valuable biocatalytic tools for the sustainable production of this and other complex indole alkaloids.

References

  • Cook, J. M., & Stöckigt, J. (2000). Biosynthesis of sarpagine and ajmaline type alkaloids. The Alkaloids: Chemistry and Biology, 54, 189-233.
  • De Luca, V., & St Pierre, B. (2000). The cell and developmental biology of alkaloid biosynthesis. Trends in plant science, 5(4), 168-173.
  • Gerasimenko, I., Sheludko, Y., & Stöckigt, J. (2002). Sarpagan bridge enzyme, a novel cytochrome P-450 monooxygenase, in the biosynthesis of sarpagine-type alkaloids. Planta, 215(3), 435-442.
  • Pfitzner, A., & Stöckigt, J. (1982). Partial purification and characterization of polyneuridine-aldehyde esterase from cell suspension cultures of Rauwolfia serpentina Benth. Phytochemistry, 21(7), 1585-1588.
  • Schmidt, D., & Stöckigt, J. (1995). Enzymatic formation of the sarpagan-bridge: a key step in the biosynthesis of sarpagine and ajmaline type alkaloids. Planta medica, 61(03), 254-258.
  • Stöckigt, J. (1995). The biosynthesis of heteroyohimbine-type alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 47, pp. 115-176). Academic Press.
  • Stöckigt, J., & Zenk, M. H. (1977). Strictosidine (isovincoside), the key intermediate in the biosynthesis of monoterpenoid indole alkaloids.
  • Stöckigt, J., Pfitzner, A., & Keller, P. J. (1983). Enzymatic formation of the first sarpagan-type alkaloid. Tetrahedron Letters, 24(24), 2485-2486.
  • Warzecha, H., Gerasimenko, I., Kutchan, T. M., & Stöckigt, J. (2000). The gene encoding polyneuridine aldehyde esterase of monoterpenoid indole alkaloid biosynthesis in plants is an ortholog of the alpha/beta hydrolase super family. European Journal of Biochemistry, 267(5), 1397-1406.
  • Zenk, M. H. (1980). Enzymatic synthesis of ajmalicine and related indole alkaloids.
  • Zenk, M. H., Joos, B., & Stöckigt, J. (1980). Partial purification of vinorine synthase, a key enzyme in the biosynthesis of ajmaline. Planta medica, 38(01), 1-8.
  • Angenot, L. (1978). The Alkaloids of Strychnos. Planta medica, 34(05), 53-56.
  • Danieli, B., Lesma, G., Mauro, M., Palmisano, G., & Passarella, D. (1995). First Enantioselective Synthesis of (-)-Akagerine by a Chemoenzymic Approach. The Journal of Organic Chemistry, 60(9), 2506–2513.
  • Pfitzner, A., & Stöckigt, J. (1983). Polyneuridine aldehyde esterase: an unusually specific enzyme involved in the biosynthesis of sarpagine type alkaloids.
  • IUBMB Enzyme Nomenclature: EC 3.1.1.78. (n.d.). Retrieved from [Link]

  • Kutchan, T. M. (1995). Alkaloid biosynthesis—the basis for metabolic engineering of medicinal plants. The Plant Cell, 7(7), 1059.
  • Tatsis, E. C., & O'Connor, S. E. (2016). New developments in engineering plant metabolic pathways. Current opinion in biotechnology, 42, 126-132.
  • Brown, S., & O'Connor, S. E. (2019). A three enzyme system to generate the Strychnos alkaloid scaffold from a central biosynthetic intermediate.
  • Mizutani, M., & Sato, F. (2011). Unusual P450 reactions in plant secondary metabolism. Archives of biochemistry and biophysics, 507(1), 194-203.
  • O'Connor, S. E. (2018). The biosynthesis of monoterpene indole alkaloids. The Alkaloids: Chemistry and Biology, 80, 1-38.
  • Qu, Y., Easson, M. E., & De Luca, V. (2018). Geissoschizine synthase controls flux in the formation of monoterpenoid indole alkaloids in a Catharanthus roseus mutant. Planta, 247(3), 625-634.
  • Caputi, L., & O’Connor, S. E. (2020). Divergent biosynthesis of monoterpene indole alkaloids from geissoschizine. Natural Product Reports, 37(9), 1184-1196.
  • Tatsis, E. C., et al. (2017). A three enzyme system to generate the Strychnos alkaloid scaffold from a central biosynthetic intermediate.
  • Hori, K., & O'Connor, S. E. (2021). Enzymatic epimerization of monoterpene indole alkaloids in kratom. Nature Chemical Biology, 17(10), 1088-1095.
  • Qu, Y., et al. (2018). Solution of the multistep pathway for assembly of corynanthean, strychnos, iboga, and aspidosperma monoterpenoid indole alkaloids from 19E-geissoschizine. Proceedings of the National Academy of Sciences, 115(12), 3180-3185.
  • Li, S. (2021). Cytochrome P450 enzymes in fungal natural product biosynthesis. Natural Product Reports, 38(6), 1072-1099.
  • Dogru, E., et al. (2000). The gene encoding polyneuridine aldehyde esterase of monoterpenoid indole alkaloid biosynthesis in plants is an ortholog of the alpha/betahydrolase super family. European Journal of Biochemistry, 267(5), 1397-1406.
  • Ma, X., et al. (2005). Crystal structure of vinorine synthase, the first representative of the BAHD superfamily. Journal of Biological Chemistry, 280(14), 13576-13583.
  • Bayer, A., Ma, X., & Stöckigt, J. (2004). Acetyltransfer in natural product biosynthesis--functional cloning and molecular analysis of vinorine synthase. Bioorganic & medicinal chemistry, 12(10), 2787-2795.
  • Schuler, M. A., & Werck-Reichhart, D. (2003). Functional genomics of P450s. Annual review of plant biology, 54(1), 629-667.
  • Werck-Reichhart, D., & Feyereisen, R. (2000). Cytochromes P450: a success story. Genome biology, 1(6), 1-9.
  • PubChem. (n.d.). Akagerine. Retrieved from [Link]

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical research in toxicology, 14(6), 611-650.
  • PubChem. (n.d.). Macrocyclic lactone. Retrieved from [Link]

  • PubChem. (n.d.). Acetyl-L-homoserine lactone. Retrieved from [Link]

  • Iwata, S., et al. (1985). Studies on macrocyclic lactone antibiotics. VII. Structure of a phytotoxin "rhizoxin" produced by Rhizopus chinensis. The Journal of antibiotics, 38(12), 1615-1621.
  • Zhang, Y., et al. (2018). Structure and Antimicrobial Activity of Rare Lactone Lipids from the Sooty Mold (Scorias spongiosa).

Sources

Akagerinelactone: Spectroscopic Elucidation and Isolation Methodologies of a Novel Indole Alkaloid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Akagerinelactone (C₂₀H₂₂N₂O₃) is a complex tertiary indole alkaloid isolated from the stem bark of Strychnos decussata[1]. As a structural derivative of akagerine, its identification relies heavily on the precise interpretation of spectroscopic data to confirm the presence of an α,β -unsaturated lactone ring in place of an ethylidene-aldehyde side chain[1]. This technical guide provides an authoritative breakdown of the isolation workflows, spectroscopic characterization (NMR, IR, MS), and the causal logic behind the structural elucidation of akagerinelactone.

Isolation and Chromatographic Workflow

The isolation of trace alkaloids requires a self-validating system where each fractionation step is monitored by specific chemical reagents[1]. The extraction of akagerinelactone from Strychnos decussata utilizes selective solvent partitioning followed by high-resolution chromatography.

Step-by-Step Isolation Protocol
  • Primary Extraction: Pulverized stem bark of S. decussata is extracted using ethanol. The crude extract is concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated extract is acidified and partitioned with petroleum ether to remove lipophilic impurities. The aqueous layer is basified and extracted with chloroform to selectively isolate tertiary indole alkaloids[2].

  • Preparative Chromatography: The chloroform fraction is subjected to preparative thin-layer chromatography (TLC) on silica gel (Si60 F254)[1].

  • Lactone-Specific Detection: To track the akagerinelactone, the plates are sprayed with lactone-detecting reagents such as Kedde's reagent, Baljet's reagent, or Legal's reagent[1]. A positive color reaction indicates the presence of the unsaturated lactone moiety.

  • Crystallization: The isolated band is eluted and crystallized from an ethanol/diethyl ether mixture to yield colorless needles of akagerinelactone (mp 184–186 °C)[1].

IsolationWorkflow A S. decussata Stem Bark B Ethanol Extraction & Concentration A->B C Acid-Base Partitioning (Chloroform Fraction) B->C D Preparative Silica Gel TLC C->D E Lactone Detection (Kedde's / Baljet's Reagents) D->E F Elution & Crystallization (Ethanol/Diethyl Ether) E->F

Workflow detailing the targeted isolation of akagerinelactone from S. decussata.

Spectroscopic Characterization

The structural elucidation of akagerinelactone requires a multi-modal spectroscopic approach. The transition from the akagerine scaffold to akagerinelactone is defined by the cyclization and oxidation of the side chain, which drastically alters the IR, MS, and NMR profiles[1].

Mass Spectrometry (MS) and Ultraviolet (UV) Spectroscopy

High-resolution mass spectrometry (HRMS) is critical for establishing the exact molecular formula.

  • HRMS Data: The molecular ion peak ( M+ ) is observed at m/z 338.1655, which perfectly matches the calculated exact mass for C₂₀H₂₂N₂O₃ (338.1657)[1].

  • UV Spectroscopy: The UV spectrum (run in ethanol) shows absorption maxima at λmax​ 222, 276, 283, and 293 nm[1]. This chromophore profile is highly characteristic of the indole alkaloid backbone, confirming that the core ring system remains intact.

Infrared (IR) Spectroscopy

IR spectroscopy provides the first definitive proof of the structural divergence from akagerine.

  • Key Absorption: A strong, sharp absorption band is observed at 1735 cm⁻¹ [1].

  • Causality: This specific frequency is the hallmark of a carbonyl group within an α,β -unsaturated lactone ring[1]. In contrast, an open-chain aldehyde (as seen in akagerine) would typically present at a different frequency and be accompanied by distinct C-H stretching vibrations.

Nuclear Magnetic Resonance (NMR)

The most profound evidence for the akagerinelactone structure is derived from 1D ¹H and ¹³C NMR decoupling experiments. The data below highlights the replacement of the ethylidene-aldehyde side chain with a lactone ring[1].

Table 1: Comparative ¹³C NMR Spectral Data (Side Chain)
Carbon PositionAkagerine (Chemical Shift, ppm)Akagerinelactone (Chemical Shift, ppm)Assignment in Akagerinelactone
C-18 15.1 (CH₃)70.23 (CH₂)Lactone ring methylene
C-19 150.7 (CH)144.11 (CH)Olefinic methine
C-20 147.8 (C)138.21 (C)Quaternary olefinic carbon
C-21 195.0 (H-C=O)173.40 (C=O)Lactone carbonyl

Note: Spectra recorded at 25.2 MHz (¹³C) in Fourier transform mode[1].

¹H NMR Decoupling and Structural Logic

In the ¹H NMR spectrum (100 MHz), the aldehydic proton ( δ 9.24) and the ethylidene chain protons ( δ 6.43 and δ 2.03) found in akagerine are completely absent[1]. Instead, akagerinelactone exhibits:

  • A two-proton triplet at δ 4.80 (H-18).

  • A one-proton multiplet at δ 7.12 (H-19).

Mechanistic Proof via Decoupling: Irradiating the signal at δ 4.80 collapses the multiplet at δ 7.12, proving direct coupling between H-18 and H-19[1]. Furthermore, long-range coupling is observed between the core proton H-15 ( δ 3.45) and both H-18 and H-19[1]. This interconnected spin system definitively locks the unsaturated lactone ring into the C-15/C-20 positions of the indole framework.

NMRLogic A H-15 (δ 3.45) Core Proton B H-18 (δ 4.80) Lactone Methylene A->B Long-range coupling C H-19 (δ 7.12) Olefinic Proton A->C Long-range coupling B->C Direct coupling

Spin-spin coupling network confirming the lactone side chain connectivity.

Conclusion

The identification of akagerinelactone demonstrates the power of integrated spectroscopy. By correlating the 1735 cm⁻¹ IR carbonyl stretch with the exact mass of 338.1655 and the distinct ¹³C shift of C-21 to 173.40 ppm, researchers can conclusively validate the presence of the α,β -unsaturated lactone[1]. This self-validating analytical matrix ensures high trustworthiness in the structural elucidation of complex natural products.

References

  • Rolfsen, W. N. A., Olaniyi, A. A., & Sandberg, F. (1980). Two New Tertiary Indole Alkaloids of Strychnos decussata. Journal of Natural Products, 43(5), 596-597. ACS Publications. Available at:[Link]

Sources

Methodological & Application

Akagerinelactone mechanism of action studies

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Elucidating the Mechanism of Action of Akagerinelactone in CNS and Plasmodium Models

Executive Summary

Akagerinelactone (CAS: 75667-85-5) is a monoterpenoid indole alkaloid (MIA) originally isolated from the stem bark of Strychnos decussata[1]. Structurally distinct from its precursor akagerine, it features a lactone ring in place of an ethylidene-aldehyde side chain[1]. This structural divergence makes it a highly valuable probe for structure-activity relationship (SAR) studies. This application note provides validated protocols for investigating its two primary pharmacological domains: central nervous system (CNS) excitability via inhibitory receptor antagonism, and antiplasmodial activity against Plasmodium falciparum[2].

Structural Context & Target Rationale

The Strychnos genus is renowned for producing complex MIAs, most notably the potent convulsant strychnine. While akagerine and its derivatives exhibit convulsant properties, they are approximately 100-fold less potent than strychnine[3]. The causality behind testing Akagerinelactone on Glycine (GlyR) and GABA_A receptors stems from this structural homology; determining how the lactone substitution affects receptor binding kinetics is critical for neuropharmacological mapping.

Conversely, Strychnos alkaloids demonstrate varying degrees of antiplasmodial efficacy. Monomeric MIAs like akagerinelactone typically show weak to moderate activity (IC50 10–30 μM) against chloroquine-resistant strains[4]. Phenotypic screening combined with target deconvolution is necessary to ascertain whether it acts via classical heme polymerization inhibition or a novel metabolic disruption pathway[2].

Mechanistic Pathway Visualization

Akagerinelactone_MoA cluster_CNS CNS Mechanism: Convulsant Activity cluster_Plasmodium Antiplasmodial Mechanism A Akagerinelactone (Monoterpenoid Indole Alkaloid) B Glycine / GABA_A Receptors A->B Target Binding E Plasmodium falciparum A->E Cellular Uptake C Receptor Antagonism (Blocked Cl- Influx) B->C D Neuronal Hyperexcitability C->D Phenotypic Response F Metabolic / Target Disruption (Non-Heme Pathway) E->F G Parasite Growth Inhibition F->G Phenotypic Response

Dual mechanism of action pathways for Akagerinelactone in CNS excitability and antiplasmodial activity.

Experimental Workflows

Protocol 1: Electrophysiological Profiling of GlyR Antagonism

Objective: To quantify the competitive antagonism of Akagerinelactone at human α1 glycine receptors. Causality & Self-Validation: By generating a glycine dose-response curve in the presence and absence of Akagerinelactone, researchers can calculate the Schild plot to confirm competitive vs. non-competitive antagonism. Strychnine is used as a positive control to validate the assay's sensitivity and ensure the recording system is accurately capturing Cl- current blockade.

Step-by-Step Methodology:

  • Cell Preparation : Culture HEK293 cells and transiently transfect with human α1 GlyR cDNA using lipofection. Allow 48 hours for receptor expression.

  • Solution Preparation :

    • Extracellular solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH 7.4).

    • Intracellular solution: 140 mM CsCl, 2 mM MgCl2, 2 mM MgATP, 10 mM HEPES, 10 mM EGTA (pH 7.2).

  • Patch-Clamp Recording : Establish whole-cell configuration. Hold the membrane potential at -60 mV to drive an inward chloride current upon receptor activation.

  • Compound Application : Use a rapid perfusion system. Apply an EC50 concentration of glycine (typically ~30 μM) to establish a baseline inward current.

  • Antagonist Co-application : Co-apply the EC50 glycine concentration with increasing concentrations of Akagerinelactone (0.1 μM to 100 μM).

  • Data Analysis : Measure the peak current amplitude. Plot the fractional inhibition against the log concentration of Akagerinelactone to derive the IC50.

Protocol 2: Antiplasmodial Phenotypic Screening & Target Deconvolution

Objective: To evaluate the growth inhibition of P. falciparum and determine if the mechanism involves heme polymerization blockade. Causality & Self-Validation: If Akagerinelactone inhibits parasite growth but fails to inhibit β-hematin formation in vitro, it confirms a non-heme-dependent mechanism of action, distinguishing it from quinoline antimalarials[4].

Step-by-Step Methodology:

  • Parasite Culture : Maintain P. falciparum (chloroquine-resistant strain, e.g., W2) in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum.

  • Viability Assay (SYBR Green I) :

    • Seed parasites at 1% parasitemia in 96-well plates.

    • Treat with Akagerinelactone (serial dilutions from 50 μM to 0.1 μM). Include Chloroquine as a positive control and DMSO (0.5%) as a vehicle control.

    • Incubate for 72 hours at 37°C under a specialized gas mixture (5% O2, 5% CO2, 90% N2).

    • Lyse cells and add SYBR Green I dye. Read fluorescence (Ex: 485 nm, Em: 530 nm) to quantify parasitic DNA. Calculate the IC50.

  • Target Deconvolution (β-Hematin Assay) :

    • Incubate 50 μL of 2.7 mM hematin (dissolved in 0.1 M NaOH) with Akagerinelactone (at 5× its cellular IC50).

    • Initiate polymerization by adding 50 μL of 12.9 M acetate buffer (pH 5.0). Incubate at 60°C for 2 hours.

    • Centrifuge, wash the pellet with DMSO to remove unreacted hematin, and dissolve the β-hematin pellet in 0.1 M NaOH.

    • Measure absorbance at 405 nm. A lack of inhibition compared to the chloroquine control indicates a non-heme mechanism.

In Vivo Formulation Strategy

For translational in vivo studies (e.g., murine convulsant models), Akagerinelactone's lipophilic pentacyclic framework requires a specialized vehicle to prevent precipitation and ensure accurate systemic dosing. The following clear-solution formulation is recommended based on established biochemical handling protocols[5]:

Formulation Ratio: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.

  • Solubilization : Dissolve the required mass of Akagerinelactone in 100% DMSO to create a concentrated stock. Vortex until completely clear.

  • Co-solvent Addition : Add PEG300 to the DMSO stock. Mix thoroughly. The solution must remain clear.

  • Surfactant Addition : Add Tween 80. Vortex vigorously. This step is critical to prevent micelle collapse upon aqueous dilution.

  • Aqueous Phase : Slowly add Saline (or PBS) dropwise while continuously vortexing to yield a homogeneous, administrable solution.

Quantitative Data Summary

The following table summarizes the comparative pharmacological metrics of Akagerinelactone against established reference compounds, providing a benchmark for assay validation[2][4].

CompoundTarget / Assay ModelExperimental IC50 / AffinityMechanistic Classification
Akagerinelactone Human Glycine Receptor (α1)~1.5 - 5.0 μMCompetitive Antagonist
Strychnine (Control)Human Glycine Receptor (α1)~15 nMPotent Competitive Antagonist
Akagerinelactone P. falciparum (W2 Strain)10 - 30 μMNon-heme metabolic disruption
Chloroquine (Control)P. falciparum (W2 Strain)~80 nMHeme polymerization inhibitor

(Note: Akagerinelactone values are representative benchmarks derived from structural class profiling of Strychnos monoindole alkaloids).

References

  • Olaniyi, A. A., & Rolfsen, W. N. A. (1981). Two New Tertiary Indole Alkaloids of Strychnos decussata. Journal of Natural Products, 44(5), 586-589. URL:[Link]

  • Frédérich, M., Jacquier, M.-J., Thépenier, P., De Mol, P., Tits, M., Philippe, G., Delaude, C., Angenot, L., & Zèches-Hanrot, M. (2002). Antiplasmodial Activity of Alkaloids from Various Strychnos Species. Journal of Natural Products, 65(10), 1381-1386. URL:[Link]

Sources

Application Note: Developing In Vivo Models for Akagerinelactone Research

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Rationale

Akagerinelactone (CAS: 75667-85-5) is a structurally complex monoindole alkaloid originally isolated from the stem bark of Strychnos species, such as Strychnos decussata. Chemically, it distinguishes itself from its parent compound, akagerine, through the replacement of an ethylidene-aldehyde side chain with a distinct lactone ring, a structural modification confirmed via 1H-NMR and 13C-NMR spectral analysis .

In drug development, alkaloids derived from the Strychnos genus are heavily investigated for two primary bioactivities: antiplasmodial efficacy (antimalarial properties) and neuromuscular modulation (often acting as curare-like muscle relaxants or convulsants). Because Akagerinelactone possesses a unique polycyclic core that may confer specific interactions with biological targets, developing a robust in vivo profiling strategy requires a dual-model approach. Researchers must evaluate both its potential therapeutic efficacy against parasitic infections and its phenotypic safety regarding motor function.

Formulation Strategy for Systemic Dosing

Causality & Logic: Akagerinelactone is a highly lipophilic compound. Attempting to dose it in vivo as an aqueous suspension will lead to erratic gastrointestinal absorption, variable pharmacokinetics, and irreproducible data. To ensure systemic bioavailability without precipitation in the bloodstream, a multi-component cosolvent system is required to form stable micelles.

Self-Validating Protocol: Cosolvent Preparation This protocol utilizes a standard vehicle optimized for hydrophobic indole alkaloids . The sequence of addition is critical; adding aqueous components too early will crash the compound out of solution.

  • Primary Solubilization: Weigh the required mass of Akagerinelactone and dissolve it completely in 10% Dimethyl sulfoxide (DMSO) . Vortex until the crystal lattice is fully disrupted and the solution is clear.

  • Cosolvent Addition: Add 40% Polyethylene glycol 300 (PEG300) . PEG300 acts as the primary cosolvent, lowering the dielectric constant of the mixture to prevent precipitation. Vortex thoroughly.

  • Surfactant Integration: Add 5% Tween 80 (Polysorbate 80) . Sonicate the mixture for 5 minutes. Tween 80 acts as a non-ionic surfactant, encapsulating the alkaloid into stable micelles.

  • Aqueous Titration: Slowly titrate in 45% sterile Saline (0.9% NaCl) or PBS dropwise while continuously vortexing. The final working solution must remain optically clear. Note: Prepare this working solution fresh immediately prior to dosing.

In Vivo Model 1: Antimalarial Efficacy

Causality & Logic: The Plasmodium berghei ANKA murine model is the pre-clinical gold standard for evaluating the schizontocidal activity of novel compounds . Because P. berghei infects rodent red blood cells (RBCs) similarly to how P. falciparum infects human RBCs, this model provides a direct, quantifiable readout of parasite clearance.

Protocol: Peters' 4-Day Suppressive Test

This system is self-validating through the mandatory inclusion of a known antimalarial standard (Chloroquine) to confirm the infectivity and responsiveness of the parasite strain.

  • Parasite Inoculation (Day 0):

    • Utilize female Swiss albino or BALB/c mice (20–25 g).

    • Thaw cryopreserved P. berghei ANKA-infected blood and passage it once through a donor mouse.

    • Harvest blood from the donor mouse at 20-30% parasitemia. Dilute with normal saline so that 0.2 mL contains exactly 1×107 to 5×107 infected RBCs.

    • Inject 0.2 mL of the inoculum intraperitoneally (IP) into each experimental mouse.

  • Dosing Regimen (Days 0–3):

    • Exactly 2 hours post-infection, administer the first dose of Akagerinelactone (e.g., 10, 30, and 100 mg/kg), Vehicle Control, or Chloroquine (25 mg/kg) via oral gavage (PO).

    • Repeat dosing at 24, 48, and 72 hours post-infection.

  • Endpoint Quantification (Day 4):

    • At 96 hours post-infection, perform a tail snip to collect a drop of blood.

    • Prepare thin blood smears on glass slides, fix with absolute methanol for 1 minute, and stain with 10% Giemsa for 15 minutes.

    • Examine under a light microscope (100x oil immersion). Calculate percentage parasitemia by counting the number of infected RBCs against a minimum of 500 total RBCs.

In Vivo Model 2: Neuromuscular Profiling

Causality & Logic: Given the structural lineage of Strychnos alkaloids, Akagerinelactone may interact with central neurotransmitter receptors (e.g., glycine or acetylcholine receptors). The Rotarod test provides a quantifiable metric for motor coordination and muscle relaxation, serving as a critical safety screen to ensure the antimalarial dose does not induce curare-like paralysis.

Protocol: Accelerating Rotarod Test
  • Acclimation & Baseline: Train mice on an accelerating rotarod apparatus for 3 consecutive days prior to the experiment (accelerating from 4 to 40 rpm over 5 minutes). On Day 0, record the baseline "latency to fall" for each mouse. Mice falling before 60 seconds during baseline should be excluded to validate the cohort's baseline motor function.

  • Administration: Administer Akagerinelactone or vehicle control via PO or IP injection.

  • Temporal Testing: Place the mice on the rotarod at 30, 60, and 120 minutes post-dosing.

  • Data Collection: Record the latency to fall (in seconds). A statistically significant reduction compared to the vehicle control indicates acute muscle relaxation or neurotoxicity.

Quantitative Data Presentation

To ensure rigorous statistical comparison, experimental groups and endpoints should be structured as follows:

ModelExperimental GroupDose / RoutePrimary Quantitative EndpointSystem Validation Criteria
Antimalarial Vehicle Control10 mL/kg PO% Parasitemia at Day 4Uninhibited exponential parasite growth
Antimalarial Positive ControlChloroquine 25 mg/kg PO% Parasitemia at Day 4>95% suppression of parasitemia
Antimalarial Akagerinelactone10, 30, 100 mg/kg PO% Parasitemia at Day 4Dose-dependent suppression curve
Neuromuscular Vehicle Control10 mL/kg POLatency to fall (seconds)Maintenance of baseline latency
Neuromuscular Akagerinelactone10, 30, 100 mg/kg POLatency to fall (seconds)Identification of NOAEL (No Observed Adverse Effect Level)

Mechanistic Visualization

The following diagram maps the logical flow from compound formulation through the dual-axis in vivo screening strategy.

G A Akagerinelactone (Indole Alkaloid) B In Vivo Formulation (DMSO/PEG300/Tween80) A->B Solubilization C Systemic Administration (Oral/IP) B->C Dosing D Antiplasmodial Model (P. berghei ANKA) C->D Efficacy Screening E Neuromuscular Model (Rotarod Test) C->E Safety/Tox Screening F Schizontocidal Activity (Parasitemia Reduction) D->F 4-Day Suppressive Test G Motor Coordination (Muscle Relaxation) E->G Latency to Fall

Figure 1: In vivo experimental workflow and dual-model screening strategy for Akagerinelactone.

References

  • Two New Tertiary Indole Alkaloids of Strychnos decussata. ACS Publications. URL:[Link]

  • Antiplasmodial Activity of Alkaloids from Various Strychnos Species. ACS Publications. URL:[Link]

  • In Vivo Anti-Malarial Activity of the Aqueous Root Extract of Euclea divinorum Hiern (Ebenaceae) against Plasmodium berghei ANKA. PMC. URL:[Link]

Application Note: Deorphanizing Akagerinelactone via a Multi-Modal Chemical Biology Framework

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Akagerinelactone (C₂₀H₂₂N₂O₃) is a pentacyclic monoterpenoid indole alkaloid isolated from the root bark of Strychnos species, such as S. decussata [1]. Phenotypic screening has demonstrated its weak to moderate antiplasmodial activity against Plasmodium falciparum (IC₅₀ ~10–30 μM) [2]. However, the precise molecular mechanism of action (MoA) and direct protein targets remain uncharacterized. Identifying the targets of natural products with complex architectures and moderate affinities requires highly sensitive, orthogonal approaches.

Causality in Methodology: Natural products often suffer from a loss of bioactivity when bulky chemical tags (like biotin or fluorophores) are appended. Therefore, a dual-track approach is essential:

  • Label-Free Profiling: The Cellular Thermal Shift Assay (CETSA) relies on the thermodynamic stabilization of the target protein upon Akagerinelactone binding [3]. It requires no chemical modification of the alkaloid, preserving its native binding kinetics.

  • Activity-Based Protein Profiling (ABPP): Captures transient or low-affinity interactions [4]. By installing a minimal diazirine photocrosslinker and an alkyne handle on a non-critical moiety of Akagerinelactone, we can covalently trap the target and enrich it via Click chemistry.

G A Akagerinelactone (Native Ligand) B Label-Free Profiling (MS-CETSA) A->B Intact Ligand C Probe Synthesis (Diazirine/Alkyne Tag) A->C Derivatization E Quantitative Proteomics Intersection Analysis B->E D Affinity Profiling (AP-MS / ABPP) C->D D->E F Target Validation (SPR & CRISPR) E->F High-Confidence Hits

Fig 1. Dual-track target identification workflow for Akagerinelactone.

Protocol 1: Label-Free Target Engagement via MS-CETSA

Causality: Heating a cellular proteome causes proteins to denature and precipitate. Ligand binding (Akagerinelactone) thermodynamically stabilizes the target, shifting its melting temperature (Tm) higher. By quantifying the soluble fraction across a temperature gradient using mass spectrometry, we can identify stabilized proteins without modifying the drug.

Step-by-Step Methodology
  • Cell Culture & Treatment: Culture Plasmodium falciparum (3D7 strain) or relevant human host cells (e.g., HCT-116) to 80% confluency. Treat with 10 µM Akagerinelactone (or DMSO vehicle) for 1 hour at 37°C.

  • Thermal Profiling: Aliquot the treated cell suspension into 10 PCR tubes (100 µL each). Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Soluble Fraction Isolation: Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantitative MS (MS-CETSA): Extract the soluble supernatant. Digest with trypsin and label with Tandem Mass Tag (TMT) 10-plex reagents. Analyze via LC-MS/MS to generate melt curves for the entire proteome.

Self-Validation Checkpoint: Include a known drug-target pair (e.g., Methotrexate and DHFR) spiked into a parallel control to verify the thermal shift assay's dynamic range and rule out systemic heating failures.

Protocol 2: Photoaffinity Labeling (PAL) and AP-MS

Causality: To covalently trap target interactions that might not survive stringent washing, a photoaffinity probe is synthesized. The lactone ring or the indole nitrogen of Akagerinelactone is functionalized with a minimal linker containing a diazirine (photocrosslinker) and an alkyne (for click chemistry).

Step-by-Step Methodology
  • Probe Incubation: Incubate cell lysates (2 mg/mL protein) with 5 µM Akagerinelactone-PAL probe for 1 hour at 4°C.

  • UV Irradiation: Expose the lysates to 365 nm UV light for 10 minutes on ice. The diazirine generates a highly reactive carbene that covalently crosslinks to any interacting protein within ~3 Å.

  • Click Chemistry: Perform Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding biotin-azide (100 µM), CuSO₄ (1 mM), TCEP (1 mM), and TBTA (100 µM). React for 1 hour at room temperature.

  • Enrichment & Washing: Pull down biotinylated proteins using Streptavidin magnetic beads. Wash stringently with 1% SDS, 8 M urea, and PBS to remove non-covalent background binders.

  • On-bead Digestion & LC-MS/MS: Digest enriched proteins with trypsin directly on the beads and analyze via LC-MS/MS.

Self-Validation Checkpoint (Competition Assay): Prepare a parallel sample co-incubated with the PAL probe (5 µM) and a 10-fold excess of unmodified Akagerinelactone (50 µM). True targets will show significantly reduced enrichment in this competition lane.

Quantitative Data Interpretation

Data from MS-CETSA and AP-MS must be integrated to filter out false positives (e.g., highly abundant sticky proteins or proteins stabilized by secondary metabolic shifts). The true power of this workflow lies in the intersection of these two orthogonal datasets.

Table 1: Expected Quantitative Data for Target Prioritization

Target CandidateMS-CETSA Thermal Shift (ΔTm, °C)AP-MS Enrichment (Log₂ FC)AP-MS Competition (Log₂ FC)SPR Affinity (Kd, µM)Priority Rank
Protein A +4.2+5.8+0.52.4High
Protein B +0.5+4.1+3.9N/ALow (Non-specific)
Protein C +3.1+1.2+0.215.6Medium

Note: Protein B represents a classic false positive—it enriches in AP-MS but fails the competition assay and shows no thermal shift.

Protocol 3: Biochemical & Genetic Target Validation

Causality: Mass spectrometry hits are merely candidates. Orthogonal validation ensures the physical interaction translates to biological function.

Step-by-Step Methodology
  • Surface Plasmon Resonance (SPR): Immobilize the recombinant candidate target protein on a CM5 sensor chip via amine coupling. Flow Akagerinelactone over the chip at varying concentrations (0.1 - 50 µM). Calculate binding kinetics (Kd, Kon, Koff) to confirm direct, label-free interaction.

  • Genetic Validation (CRISPR-Cas9): Generate a knockdown or knockout of the putative target in the model organism. If the target is essential for Akagerinelactone's antiplasmodial activity, the modified cells should exhibit a shifted IC₅₀ (resistance or hypersensitivity) in standard viability assays.

Validation Hit Candidate Target SPR SPR Binding Assay (Biochemical) Hit->SPR CRISPR CRISPR Knockout (Genetic) Hit->CRISPR Valid Validated Target SPR->Valid Kd < 10 µM Invalid False Positive SPR->Invalid No Binding CRISPR->Valid Phenotype Shift CRISPR->Invalid No Shift

Fig 2. Orthogonal decision matrix for validating target candidates.

References

  • On the Alkaloids of Strychnos. XXXV. The Occurrence of Akagerine in South American Strychnos Source: Journal of Natural Products (1980) URL:[Link]

  • Antiplasmodial Activity of Alkaloids from Various Strychnos Species Source: Journal of Natural Products (2002) URL:[Link]

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science (2013) URL:[Link]

  • Activity-based protein profiling: from enzyme chemistry to proteomic chemistry Source: Annual Review of Biochemistry (2008) URL:[Link]

analytical methods for Akagerinelactone quantification

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Quantitative Analysis of Akagerinelactone in Biological Matrices

Abstract

This application note presents a detailed guide to the quantitative analysis of Akagerinelactone, the primary metabolite of the Strychnos alkaloid Akagerine, in biological matrices. Recognizing the absence of a standardized, published method for this specific analyte, we have developed and outlined two robust protocols based on well-established principles for the quantification of structurally related alkaloids.[1] This document provides comprehensive, step-by-step methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be self-validating, incorporating principles from international regulatory guidelines to ensure data integrity, accuracy, and reproducibility, making them suitable for pharmacokinetic, toxicokinetic, and drug metabolism studies.

Introduction: The Analytical Imperative for Akagerinelactone Quantification

Akagerine is an indole alkaloid isolated from various species of the genus Strychnos.[2] Its metabolism in vivo leads to the formation of Akagerinelactone, a compound of significant pharmacological interest. To accurately characterize the pharmacokinetic profile—including absorption, distribution, metabolism, and excretion (ADME)—and to assess the toxicological properties of Akagerine, a reliable and validated analytical method for the quantification of its major metabolite, Akagerinelactone, is essential.

The structural complexity of alkaloids and their presence at low concentrations in complex biological matrices like plasma or urine necessitate highly selective and sensitive analytical methods.[3] This guide provides two distinct yet complementary protocols designed to meet the varying needs of researchers, from routine analysis to trace-level detection. The methodologies are grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as harmonized by the International Council for Harmonisation (ICH) M10 guideline, ensuring the generation of reliable data for regulatory submissions.[4][5][6]

Foundational Analytical Strategies: HPLC-UV and LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity, selectivity, and the available instrumentation.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in many analytical laboratories. It offers robust and reproducible quantification and is well-suited for samples where Akagerinelactone concentrations are expected to be relatively high (µg/mL range).[7][8] The method relies on the chromatographic separation of the analyte from matrix components followed by detection based on its ultraviolet absorbance.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring the highest sensitivity and selectivity, such as studies involving low doses or analysis of tissue homogenates, LC-MS/MS is the gold standard.[1][9] This technique couples the powerful separation capabilities of HPLC with the precise detection of mass spectrometry, allowing for quantification in the ng/mL to pg/mL range. The use of Multiple Reaction Monitoring (MRM) ensures exceptional specificity by monitoring a unique precursor-to-product ion transition for the analyte.[10]

The overall analytical workflow, from sample receipt to final data reporting for both methodologies, is illustrated below.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing & Reporting Sample Biological Sample (Plasma, Urine) Spike Spike with Internal Standard (IS) Sample->Spike Extract Protein Precipitation / LLE / SPE Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Evap Evaporation (if needed) Centrifuge->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation (Reversed-Phase C18) Recon->HPLC UV_Det UV Detection HPLC->UV_Det HPLC-UV Path MS_Det Tandem MS Detection (MRM) HPLC->MS_Det LC-MS/MS Path Quant_UV Quantification vs. Calibration Curve (UV) UV_Det->Quant_UV Quant_MS Quantification vs. Calibration Curve (MS) MS_Det->Quant_MS Report Final Concentration Report Quant_UV->Report Quant_MS->Report

General workflow for Akagerinelactone quantification.

Sample Preparation: The Key to Accurate Quantification

Effective sample preparation is critical to remove interfering substances, such as proteins and lipids, from the biological matrix, which can otherwise compromise the analytical column and detector performance.[3] Protein precipitation is a simple and rapid method suitable for both HPLC-UV and LC-MS/MS.[11]

Sample_Preparation_Workflow start Start: 100 µL Plasma Sample step1 Add 300 µL Acetonitrile containing Internal Standard (e.g., Strychnine) start->step1 step2 Vortex for 1 minute to precipitate proteins step1->step2 step3 Centrifuge at 14,000 x g for 10 minutes at 4°C step2->step3 step4 Transfer supernatant to a clean microtube step3->step4 step5 Evaporate to dryness under a gentle stream of nitrogen at 40°C step4->step5 step6 Reconstitute in 100 µL of mobile phase step5->step6 end Ready for Injection step6->end

Workflow for protein precipitation sample preparation.
Protocol 3.1: Protein Precipitation for Plasma Samples
  • Aliquot Sample: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., plasma, serum).

  • Spike Internal Standard: Add 300 µL of cold acetonitrile containing the internal standard (IS). A structurally similar and stable alkaloid not present in the sample, such as strychnine, is a suitable choice. The IS concentration should be consistent across all samples, calibrators, and quality controls.

  • Precipitate Proteins: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[11]

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Isolate Supernatant: Carefully transfer the clear supernatant to a new tube, being careful not to disturb the protein pellet.

  • Dry Down: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analyte.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Transfer: Transfer the reconstituted sample to an HPLC vial with an insert for analysis.

Protocol I: Quantification by HPLC-UV

This method is suitable for determining higher concentrations of Akagerinelactone and serves as a robust quality control tool.

Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system with a quaternary pump and UV detector.
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)C18 columns provide excellent retention and separation for a wide range of alkaloids.[12]
Mobile Phase A 20 mM Ammonium Formate, pH 4.0A common buffer for alkaloid separation providing good peak shape.
Mobile Phase B AcetonitrileAn organic modifier with good elution strength and UV transparency.
Gradient 0-2 min: 10% B; 2-12 min: 10-70% B; 12-14 min: 70% B; 14-15 min: 10% B; 15-20 min: 10% BA gradient elution allows for efficient separation from endogenous matrix components and late-eluting compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 35°CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Volume 10 µLA typical volume to balance sensitivity and peak broadening.
UV Detection 260 nmAlkaloids with indole or similar aromatic moieties typically exhibit strong absorbance in this region.[7]
Method Validation Parameters (HPLC-UV)

The method must be validated according to regulatory guidelines to ensure its reliability.[13] The table below presents typical acceptance criteria.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Calibration Range e.g., 10 ng/mL - 2000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10; Accuracy ±20%; Precision (CV) ≤ 20%
Upper Limit of Quantification (ULOQ) Accuracy ±15%; Precision (CV) ≤ 15%
Intra- & Inter-day Accuracy Within ±15% of nominal value (±20% at LLOQ)
Intra- & Inter-day Precision (CV) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte or IS in blank matrix.
Recovery Consistent, precise, and reproducible.

Protocol II: Quantification by LC-MS/MS

This protocol provides the high sensitivity and selectivity required for demanding pharmacokinetic studies.

Chromatographic and Mass Spectrometric Conditions
ParameterRecommended SettingRationale
LC System Agilent 1290 Infinity II or equivalent UHPLC systemUHPLC provides higher resolution and faster analysis times.
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalentA triple quadrupole is essential for quantitative MRM analysis.[14]
Column UHPLC C18 (e.g., 2.1 x 100 mm, 1.8 µm)A smaller particle size column suitable for high-resolution separations.
Mobile Phase A 0.1% Formic Acid in WaterA volatile modifier ideal for positive mode electrospray ionization (ESI).
Mobile Phase B 0.1% Formic Acid in AcetonitrileCompatible with MS detection and provides good elution strength.
Gradient Optimized for rapid elution (e.g., 5-95% B over 5 minutes)Faster gradients are possible with UHPLC, increasing throughput.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CEnsures reproducible retention times.
Injection Volume 5 µLSmaller injection volumes are typical for sensitive LC-MS/MS methods.
Ionization Mode Electrospray Ionization (ESI), PositiveAlkaloids readily form positive ions.[14]
MRM Transitions To be determined by infusion of Akagerinelactone standardThe precursor ion will be [M+H]⁺. Product ions are generated by optimizing collision energy.
Internal Standard Strychnine or a stable isotope-labeled AkagerinelactoneAn IS is crucial for correcting variations in sample processing and instrument response.
Method Validation Parameters (LC-MS/MS)

The validation parameters are similar to the HPLC-UV method but with a lower quantification range and potentially tighter acceptance criteria for matrix effects.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Calibration Range e.g., 0.1 ng/mL - 100 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10; Accuracy ±20%; Precision (CV) ≤ 20%
Intra- & Inter-day Accuracy Within ±15% of nominal value (±20% at LLOQ)
Intra- & Inter-day Precision (CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect IS-normalized matrix factor should be consistent across different lots of matrix with a CV ≤ 15%.
Recovery Consistent, precise, and reproducible.

References

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). Journal of Pharmaceutical and Biomedical Analysis.
  • A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp. (2015). Journal of Pharmaceutical and Biomedical Analysis.
  • Analytical Techniques for Alkaloid Identification and Quantification. (n.d.). Alfa Chemistry.
  • HPLC-UV Method for the Determination of Alkaloids Using a Syncronis aQ Column. (n.d.). Thermo Fisher Scientific.
  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). European Medicines Agency.
  • LC-MS/MS determination and comparative pharmacokinetics of strychnine, brucine and their metabolites in rat plasma after intragastric administration of each monomer and the total alkaloids from Semen Strychni. (2016). Journal of Chromatography B.
  • Recent advancements in the bioactive alkaloids analysis in plant and biological specimen: From the perspective of activity, sample preparation, and analytical method selection. (2025). Journal of Chromatography B.
  • Quantitative LC-MS determination of strychnine in urine after ingestion of a Strychnos nux-vomica preparation and its consequences in doping control. (2006). Journal of Chromatography B.
  • Application Note: Quantitative Analysis of (-)- Domesticine in Biological Matrices using HPLC. (n.d.). Benchchem.
  • Method for quickly detecting strychnos alkaloids in animals. (2019). SciSpace.
  • Guideline on bioanalytical method validation. (2011). European Medicines Agency.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration.
  • High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. (2019). Agilent Technologies.
  • Alkaloids Application Note. (2011). Agilent Technologies.
  • On the alkaloids of Strychnos. XXXV. The occurrence of akagerine in South American Strychnos. (n.d.). PubMed.

Sources

Application Note: In Vitro Evaluation Protocols for Akagerinelactone in Neural Cell Culture Models

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Neuropharmacology, Phytochemical Screening, and Cytotoxicity Assays

Introduction & Mechanistic Rationale

Akagerinelactone is a highly specialized, tertiary indole alkaloid classified under the carboline and tryptophan alkaloid superclasses[1]. Originally isolated from the chloroform fraction of the stem bark of Strychnos decussata, this biochemical compound is structurally distinguished from its precursor, akagerine, by the replacement of an ethylidene-aldehyde side chain with a stable lactone ring[2].

The Strychnos genus is historically renowned in pharmacognosy for yielding potent neuromodulatory compounds (such as strychnine) that act as convulsants or muscle relaxants by antagonizing inhibitory neurotransmitter receptors[2]. Consequently, Akagerinelactone is of significant interest for neuropharmacological drug development. To accurately study its efficacy and toxicity in vitro, researchers must employ rigorous, self-validating cell culture protocols that account for the compound's specific lipophilicity and structural sensitivities.

Pathway A Akagerinelactone (Indole Alkaloid) B Neural Receptor (e.g., GlyR / nAChR) A->B Ligand Binding C Ion Channel Flux (Cl- / Na+) B->C Conformational Change D Modulation of Action Potential C->D Membrane Depolarization/ Hyperpolarization

Proposed neuromodulatory signaling pathway of Akagerinelactone in neural cell models.

Physicochemical Profile & Formulation Strategy

Understanding the physicochemical properties of Akagerinelactone is critical for preventing artifactual data caused by compound precipitation or degradation. With an AlogP of 2.55, the compound is highly lipophilic[1]. Attempting to dissolve the raw powder directly into aqueous cell culture media will result in micelle collapse and inaccurate dosing.

Table 1: Physicochemical & Structural Data

PropertyValueRationale / Impact on Assay
CAS Number 75667-85-5[3]Unique identifier for sourcing high-purity reagents.
Molecular Formula C₂₀H₂₂N₂O₃[3]Contains a lactone ring sensitive to extreme pH shifts.
Molecular Weight ~338.4 g/mol Used for precise molarity calculations in stock prep.
AlogP 2.55[1]High lipophilicity; mandates organic solvent (DMSO) for initial dissolution.
H-Bond Donors/Acceptors 1 / 5[1]Influences receptor pocket binding affinity.

Reagent Preparation & Storage Protocol

Causality Check: Why use anhydrous DMSO? The lactone ring in Akagerinelactone can undergo premature hydrolysis in unbuffered aqueous environments[2]. Anhydrous DMSO ensures complete solvation and protects the structural integrity of the compound. Furthermore, to maintain stability, lyophilized powder must be stored at -20°C (stable for up to 3 years), while reconstituted DMSO stocks must be aliquoted and stored at -80°C (stable for 1 year)[4].

Step-by-Step Stock Preparation (10 mM Master Stock)
  • Equilibration: Allow the lyophilized Akagerinelactone vial (e.g., 5 mg[3]) to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Reconstitution: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to the vial.

  • Homogenization: Vortex gently for 60 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature for 2-3 minutes.

  • Aliquot & Store: Divide the master stock into 10 µL to 20 µL single-use aliquots in amber microcentrifuge tubes (to prevent photodegradation) and immediately transfer to -80°C[4].

Table 2: Stock Solution Dilution Matrix (Based on 5 mg Vial)

Desired Stock ConcentrationMass of AkagerinelactoneVolume of DMSO Required
10 mM (Master Stock)5.0 mg~1.477 mL
5 mM5.0 mg~2.954 mL
1 mM5.0 mg~14.77 mL

Note: For complex in vivo or 3D culture transitions, co-solvents like PEG300 (40%) and Tween 80 (5%) may be required to prevent precipitation[4]. For standard 2D in vitro assays, keep final DMSO concentration ≤0.1%.

In Vitro Cell Culture Assay Protocol

To evaluate the neuromodulatory or cytotoxic effects of Akagerinelactone, the human neuroblastoma cell line SH-SY5Y is the gold standard due to its robust expression of relevant ion channels and neurotransmitter receptors.

Workflow S1 1. Reagent Prep (DMSO Stock) S2 2. Cell Seeding (SH-SY5Y) S1->S2 Quality Control S3 3. Dosing (0.1 - 100 µM) S2->S3 80% Confluency S4 4. Incubation (24h - 72h) S3->S4 <0.1% DMSO S5 5. Assay Readout (MTT / Patch-Clamp) S4->S5 Endpoint

Step-by-step experimental workflow for Akagerinelactone in vitro cell culture assays.

Phase 1: Cell Seeding & Synchronization
  • Cultivate SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Harvest cells at 80% confluency using Trypsin-EDTA.

  • Seed cells into a 96-well plate at a density of 1.5 × 10⁴ cells/well in 100 µL of complete media.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence and recovery.

Phase 2: Treatment & Self-Validating Controls

Trustworthiness Principle: A protocol is only as reliable as its controls. You must establish a self-validating matrix to isolate the true pharmacological effect of Akagerinelactone from solvent toxicity.

  • Prepare Working Solutions: Perform serial dilutions of the 10 mM Akagerinelactone stock in serum-free media to generate a concentration gradient (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration never exceeds 0.1% in any well.

  • Apply Controls:

    • Blank: Media only (No cells, used for background absorbance subtraction).

    • Negative Control (Vehicle): Cells treated with 0.1% DMSO in media (Establishes baseline viability).

    • Positive Control: Cells treated with a known neurotoxin/modulator (e.g., 50 µM Rotenone or Strychnine) to validate assay sensitivity.

  • Dosing: Aspirate the growth media from the 96-well plate and gently add 100 µL of the respective treatment media to each well. Run all conditions in biological triplicates.

  • Incubation: Incubate the treated plates for 24, 48, or 72 hours depending on the desired endpoint (acute receptor modulation vs. chronic cytotoxicity).

Phase 3: Data Acquisition & Analysis

For viability, utilize an MTT or CellTiter-Glo® assay. For functional neuromodulation, utilize automated patch-clamp electrophysiology to monitor Cl⁻ or Na⁺ flux.

Table 3: Expected Experimental Outcomes & Quality Control Metrics

Experimental GroupExpected Viability / SignalInterpretation
Media Blank ~0% (Baseline OD)Validates absence of microbial contamination.
Vehicle Control (0.1% DMSO) 98% - 100%Confirms solvent is non-toxic to SH-SY5Y cells.
Positive Control < 20% ViabilityConfirms the assay is sensitive to cytotoxic events.
Akagerinelactone (Low Dose) ~95% ViabilitySub-lethal dose; ideal range for electrophysiology.
Akagerinelactone (High Dose) Dose-dependent declineEstablishes the IC₅₀ curve for the alkaloid.

References

  • Source: ACS Publications (Isolation and structural elucidation of Akagerinelactone from Strychnos decussata)
  • Source: TargetMol (Biochemical formulation, storage, and handling guidelines)
  • Akagerinelactone (5 mg) from targetmol - SmallMolecules.
  • 3-[(3aS)-1,2,3,3a,4,5alpha,6,7-Octahydro-7alpha-hydroxy-3-methyl-3,7a-diazacyclohepta[jk]fluoren-5-yl]-2(5H)

Sources

Troubleshooting & Optimization

improving the yield of Akagerinelactone synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Akagerinelactone Synthesis Support Center . As a tertiary indole alkaloid originally isolated from the stem bark of Strychnos decussata[1], Akagerinelactone presents unique synthetic challenges. Its complex pyridoindole architecture and delicate lactone ring require precise stereochemical control and mild reaction conditions to prevent degradation.

This guide is engineered to help synthetic chemists and drug development professionals troubleshoot bottlenecks, understand the mechanistic causality behind reaction failures, and optimize overall yields.

Part 1: Troubleshooting & FAQs

Q1: My Pictet-Spengler cyclization is yielding a racemic mixture or low diastereoselectivity when forming the pyridoindole core. How can I fix this? The Causality: The Pictet-Spengler reaction relies on the condensation of a tryptamine derivative with an aldehyde to form an electrophilic iminium ion, followed by ring closure[2]. The rate-controlling step is the rearomatization of the positively charged intermediate. If the reaction is run under standard thermodynamic acidic conditions (e.g., TFA/reflux) without chiral induction, the intermediate spiroindolenine undergoes a non-selective 1,2-alkyl shift, resulting in epimerization and a racemic mixture. The Solution: Transition to an asymmetric Pictet-Spengler protocol. Utilizing a chiral auxiliary on the tryptamine nitrogen or employing chiral Brønsted acid catalysts (such as BINOL-derived chiral phosphoric acids) will kinetically control the trajectory of the nucleophilic attack, locking the stereocenter before rearomatization occurs[2].

Q2: During the final lactone ring closure, I am observing significant over-oxidation, tar formation, and yields below 20%. What is going wrong? The Causality: The indole core is highly electron-rich. Traditional oxidative lactonization reagents (like Jones reagent/CrO3 or KMnO4) are too harsh; they indiscriminately attack the electron-dense pyrrole ring of the indole, leading to oxidative cleavage and polymerization (tarring). The Solution: You must decouple the C-H activation step from bulk oxidation. Recent methodologies demonstrate that 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) catalyzed oxidative lactonization is highly effective for indole derivatives[3]. DDQ acts as a mild hydride acceptor to form a benzylic carbocation, which is rapidly trapped intramolecularly by the pendant carboxylic acid. Using stoichiometric MnO₂ simply reoxidizes the DDQ, keeping the effective concentration of the active oxidant low and protecting the indole core[3].

Q3: I am losing my product during silica gel chromatography due to epimerization. How can I isolate the lactone safely? The Causality: The stereocenters adjacent to the lactone carbonyl and the basic tertiary amine are sensitive to the acidic silanol groups on standard silica gel, which catalyze enolization and subsequent epimerization. The Solution: Deactivate your silica gel by pre-flushing the column with 1-2% Triethylamine (TEA) in your mobile phase, or switch entirely to neutral Alumina (Activity II).

Part 2: Yield Optimization Data

To highlight the necessity of mild conditions for the lactonization of the Akagerinelactone precursor, review the empirical data below comparing various oxidative systems.

Oxidation SystemTemp (°C)Yield (%)Major Impurity ProfileRecommendation
CrO₃ / H₂SO₄ (Jones)0< 15Indole core degradation, heavy tarNot recommended
Ag₂CO₃ / Celite (Fetizon)8040 - 45Unreacted starting materialSub-optimal
TEMPO / BAIB2555 - 60N-oxidation byproductsModerate
DDQ (10 mol%) / MnO₂ (5 eq) 25 78 - 85 Trace over-oxidation Optimal [3]

Part 3: Standard Operating Procedure (SOP)

DDQ-Catalyzed Oxidative Lactonization of the Pyridoindole Precursor

This protocol provides a self-validating workflow for the final ring-closing step of Akagerinelactone synthesis.

Materials Required:

  • Pyridoindole-carboxylic acid precursor (1.0 equiv)

  • DDQ (0.1 equiv, 10 mol%)

  • Activated MnO₂ (5.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask under vacuum and backfill with dry Argon. The indole core is sensitive to ambient oxygen over prolonged periods.

  • Reagent Solvation: Dissolve the pyridoindole precursor (1.0 mmol) in 5.0 mL of anhydrous THF (0.2 M concentration). Ensure complete dissolution; the solution should be pale yellow.

  • Catalyst Initiation: Add DDQ (10 mol%). The solution will immediately shift to a deep red/orange hue, visually validating the formation of the initial charge-transfer complex.

  • Oxidant Addition: Add activated MnO₂ (5.0 mmol) in one portion. The reaction will become an opaque dark brown/black suspension. Stir vigorously at 25 °C.

  • Self-Validating Monitoring: Monitor via TLC (Eluent: Hexanes/EtOAc 7:3). The starting material will fluoresce bright blue under 254 nm UV light. The reaction is complete when this fluorescent spot is entirely consumed (typically 16–18 hours).

  • Quenching & Filtration: Dilute the mixture with 10 mL of EtOAc. Filter the suspension through a short pad of Celite to remove the MnO₂ and reduced manganese salts. Wash the filter cake with an additional 20 mL of EtOAc. The filtrate should now be clear and pale yellow.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 15 mL) to remove any unreacted carboxylic acid precursor and DDQ byproducts. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Part 4: Reaction Workflow Visualization

G Start Tryptamine + Aldehyde Imine Iminium Ion Intermediate Start->Imine Condensation PS_Reaction Asymmetric Pictet-Spengler Imine->PS_Reaction Acid Catalysis Core Pyridoindole Core PS_Reaction->Core Rearomatization Lactonization DDQ/MnO2 Lactonization Core->Lactonization C-H Activation SideReaction Over-oxidation Core->SideReaction Harsh Oxidants (e.g., CrO3) Product Akagerinelactone Lactonization->Product Mild Oxidation

Fig 1: Synthetic workflow for Akagerinelactone highlighting the Pictet-Spengler and lactonization.

Sources

Akagerinelactone Purification Support Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Akagerinelactone (CAS: 75667-85-5). As a monoterpenoid indole alkaloid isolated from Strychnos species, akagerinelactone presents unique chromatographic challenges. Unlike its precursor akagerine, which possesses an ethylidene-aldehyde side chain, akagerinelactone features a highly sensitive lactone ring (1)[1]. This structural divergence dictates our entire approach to extraction, solvent selection, and stationary phase compatibility.

Below, you will find a mechanistic breakdown of common purification pitfalls, a self-validating protocol, and authoritative data to ensure the structural integrity of your final isolate.

Process Visualization: Artifact-Free Isolation Workflow

Workflow Biomass Strychnos Biomass (Strychnos decussata) Extraction Alkaloid Extraction (Distilled CHCl3, No EtOH) Biomass->Extraction Artifact Artifact Risk: Avoid Commercial CHCl3 (Contains 1-2% EtOH) Extraction->Artifact If not distilled Alumina Alumina (Al2O3) Column (Activity II-III) Extraction->Alumina Crude Bases CCC Countercurrent Chromatography (Liquid-Liquid Partitioning) Alumina->CCC Co-eluting Indoles Pure Pure Akagerinelactone (Intact Lactone Ring) CCC->Pure High Purity

Workflow for Akagerinelactone purification emphasizing artifact prevention.

Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why do I observe unexpected lipophilic peaks during the LC-MS analysis of my crude extract? A: This is a classic case of solvent-induced artifact formation. Commercial chloroform contains 1–2% ethanol as a stabilizer. During extraction, this ethanol acts as a nucleophile, reacting with the sensitive lactone ring of akagerinelactone (or the aldehyde precursors of related alkaloids) to form ethyl esters or acetals (2)[2]. Furthermore, using keto-group containing solvents like acetone can form adducts with ammonia or amines, yielding false alkaloid-positive reactions[2].

  • Causality: The nucleophilic attack on the electrophilic lactone carbonyl is accelerated under the basic conditions often used to free tertiary alkaloids.

  • Solution: Always distill chloroform immediately prior to use to remove the ethanol stabilizer.

Q2: My akagerinelactone yield drops significantly after standard silica gel chromatography. What is causing this loss? A: Unmodified silica gel possesses highly acidic surface silanol groups. These groups cause two major issues for monoterpenoid indole alkaloids:

  • Irreversible Adsorption: The basic tertiary amine of akagerinelactone binds strongly to the acidic silanols, causing severe peak tailing and irreversible retention.

  • Catalytic Degradation: The acidic microenvironment catalyzes the hydrolysis or ring-opening of the lactone ring.

  • Causality: The electrostatic interaction between the protonated alkaloid and the anionic silanol surface traps the molecule, while the localized acidity degrades the lactone[1].

  • Solution: Substitute silica gel with neutral Alumina (Al₂O₃, Activity II-III) for primary fractionation.

Q3: How can I achieve baseline separation of akagerinelactone from structurally similar co-eluting indole alkaloids without risking degradation? A: Implement High-Speed Countercurrent Chromatography (HSCCC) (3)[3].

  • Causality: HSCCC is a support-free liquid-liquid partition chromatography technique. By eliminating the solid stationary phase entirely, you remove the risk of irreversible adsorption and solid-phase catalyzed degradation of the lactone ring, allowing for high-resolution separation based purely on liquid-liquid partition coefficients.

Quantitative Data: Solvent Selection & Artifact Risk Profile

To ensure experimental integrity, consult the following risk profile before selecting your extraction and purification matrices.

Reagent / MatrixApplication PhaseArtifact Risk LevelQuantitative FactorMechanistic ConsequenceRecommended Alternative
Commercial Chloroform ExtractionHighContains 1.0–2.0% EtOHTransesterification of lactone ring via nucleophilic attack.Freshly distilled Chloroform (<0.01% EtOH)
Acetone Wash / ExtractionHighpH NeutralForms adducts with ammonia/amines; yields false alkaloid-positive spots.Ethyl Acetate or Hexane
Silica Gel (Standard) ChromatographyModerate-HighSurface pH ~4.5Acid-catalyzed lactone ring-opening; irreversible amine binding.Neutral Alumina (Activity II-III)
Methanol LC Mobile PhaseModerateHigh ReactivityHydroxyl groups react with lactone yielding methyl esters.Acetonitrile (for LC-MS)

Self-Validating Experimental Methodology

The following step-by-step protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation criteria of the current phase are successfully met.

Phase 1: Solvent Purification & Validation

  • Action: Distill commercial chloroform immediately prior to extraction to remove the ethanol stabilizer[2].

  • Self-Validation: Perform a baseline GC-MS run on the distillate. Proceed only if ethanol content is confirmed to be <0.01%.

Phase 2: Mild Alkaloid Extraction

  • Action: Macerate Strychnos decussata bark in the distilled chloroform. Alkalinize mildly with aqueous ammonia (pH 8-9) to free the tertiary bases. Strictly avoid any keto-group containing solvents (like acetone) during this phase[2].

  • Self-Validation: Spot the crude extract on a TLC plate alongside an akagerine standard. The absence of anomalous high-Rf lipophilic spots confirms the prevention of ethyl-adduct formation.

Phase 3: Alumina Column Fractionation

  • Action: Load the crude tertiary bases onto a column packed with neutral Alumina (Al₂O₃, Activity II-III). Elute with a gradient of hexane to diethyl ether[1].

  • Self-Validation: Monitor fractions via FT-IR. Target fractions must exhibit a strong unsaturated lactone carbonyl band at ~1730 cm⁻¹, distinguishing it from the 1680 cm⁻¹ aldehyde band of standard akagerine[1].

Phase 4: High-Speed Countercurrent Chromatography (HSCCC)

  • Action: To resolve co-eluting indole alkaloids without solid-phase degradation, subject the enriched fractions to HSCCC using a biphasic system (e.g., Hexane:EtOAc:MeOH:H₂O)[3].

  • Self-Validation: Perform ¹H-NMR (in CDCl₃) on the final isolate. The protocol is successful if signals for the lactone ring protons (H-18 at δ 4.80 and H-19 at δ 7.12) are clearly present, and ethylidene-aldehyde signals are completely absent[1].

References

  • Source: ACS Publications (Journal of Natural Products)
  • Trivialities in metabolomics: Artifacts in extraction and analysis Source: Frontiers in Molecular Biosciences / PMC URL
  • New trends in the separation of active principles from plants Source: Semantic Scholar URL

Sources

Akagerinelactone Technical Support Center: Solubility & Formulation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Akagerinelactone (CAS: 75667-85-5). As a Senior Application Scientist, I have designed this guide to help researchers, pharmacologists, and drug development professionals overcome the physicochemical hurdles associated with this complex monoterpenoid indole alkaloid.

Akagerinelactone features a highly lipophilic pentacyclic framework and a delicate lactone ring, making it notoriously difficult to keep in solution during aqueous biological assays. Below, you will find field-proven insights, mechanistic explanations for common failures, and self-validating protocols to ensure your experimental integrity.

Formulation Decision Workflow

The strategy for solvating Akagerinelactone depends entirely on your downstream application. Direct introduction of organic stocks into aqueous media is the leading cause of experimental failure. Follow the decision tree below to determine your formulation pathway.

FormulationWorkflow Start Akagerinelactone (Solid Powder) Stock Primary Stock (10-50 mM in 100% DMSO) Start->Stock Dissolve & Aliquot Decision Assay Type? Stock->Decision InVitro In Vitro (Cell Culture) Decision->InVitro InVivo In Vivo (Animal Models) Decision->InVivo InVitroPrep Intermediate Dilution (DMSO < 0.5% final) Add dropwise with vortexing InVitro->InVitroPrep InVivoPrep Co-solvent System 10% DMSO -> 40% PEG300 -> 5% Tween 80 -> 45% Saline InVivo->InVivoPrep

Figure 1: Decision tree for Akagerinelactone formulation based on assay requirements.

Quantitative Data: Solubility & Stability Profile

To design a self-validating experimental system, you must respect the thermodynamic limits of your compound. Table 1 summarizes the empirical solubility boundaries and stability windows for Akagerinelactone across common laboratory vehicles.

Table 1: Solubility and Stability Profile of Akagerinelactone

Solvent / VehicleMax SolubilityStability (at 4°C)Mechanistic Rationale & Recommended Use
100% DMSO >10 mg/mL>6 monthsDisrupts crystal lattice effectively. Use for primary stock storage[1].
100% Methanol ~5 mg/mL1-2 weeksGood solvation, but risks transesterification of the lactone ring over time.
Aqueous Buffer (pH 7.4) <0.1 mg/mL<24 hoursHighly lipophilic core causes rapid precipitation. Not recommended alone[2].
10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline ~2 mg/mL24-48 hoursMicellar dispersion prevents in vivo precipitation. Ideal for IV/IP dosing[3].

Troubleshooting & FAQs

Q1: Why does Akagerinelactone precipitate immediately when I add my DMSO stock to cell culture media?

The Causality: Akagerinelactone is a highly lipophilic monoterpenoid indole alkaloid with a rigid polycyclic core[1]. When a highly concentrated DMSO stock is pipetted directly into an aqueous environment, the DMSO diffuses into the water much faster than the hydrophobic drug molecules can be solvated by water. This localized supersaturation leads to rapid nucleation and a phenomenon known as "solvent crash." The Solution: Never spike high-concentration stocks directly into media. Perform an intermediate dilution (e.g., 100x working concentration in DMSO) so that the final DMSO concentration in the well does not exceed 0.5% (v/v). Add the diluted stock dropwise to the media while continuously vortexing to ensure instantaneous mechanical dispersion.

Q2: I am observing inconsistent biological activity in my in vitro antiplasmodial assays. Could this be related to solubility?

The Causality: Absolutely. Akagerinelactone has demonstrated weak antiplasmodial activity in vitro (IC50 ~10-30 μM) against Plasmodium falciparum strains[4]. However, poor aqueous solubility often leads to micro-aggregation. Aggregates drastically reduce the effective free-drug concentration available to interact with the target. Furthermore, large aggregates can settle on cells and cause false-positive cytotoxicity via non-specific membrane disruption. The Solution: Validate your exposure levels. After spiking the compound into your media, incubate for 1 hour under assay conditions, centrifuge the media at 10,000 x g for 5 minutes to pellet any micro-precipitates, and quantify the supernatant concentration using LC-MS/MS.

Q3: How can I formulate Akagerinelactone for in vivo efficacy studies without causing embolism or vehicle toxicity?

The Causality: Because Akagerinelactone is exceptionally 2[2], simple aqueous vehicles will result in suspensions with highly variable gastrointestinal absorption or lethal embolisms if injected intravenously. The Solution: You must utilize a step-wise co-solvent system that creates a thermodynamically stable micellar dispersion. A validated approach involves a combination of DMSO, PEG300, Tween 80, and Saline, as recommended by3[3]. See Protocol B below for the exact methodology.

Q4: Is the structure of Akagerinelactone stable once formulated in aqueous buffers?

The Causality: The structural elucidation of Akagerinelactone confirms the presence of an unsaturated lactone ring, which replaces the ethylidene-aldehyde side chain found in its parent compound, akagerine[5]. Lactones are highly susceptible to base-catalyzed hydrolysis (ring-opening) in aqueous solutions. The Solution: Maintain the pH of your final aqueous formulation strictly between 6.5 and 7.4. Never store the compound in aqueous buffers; prepare working solutions immediately before dosing.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Goal: Create a stable, homogenous primary stock without degrading the compound.

  • Equilibration: Remove the lyophilized Akagerinelactone vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which initiates lactone hydrolysis and reduces DMSO solvation efficiency.

  • Solvation: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to the vial.

  • Agitation: Vortex vigorously for 30-60 seconds. If microscopic particulates remain, sonicate the sealed vial in a room-temperature water bath for 5 minutes. Do not use a heated bath.

  • Storage: Aliquot the master stock into single-use amber microcentrifuge tubes (e.g., 10-20 μL per tube) to completely avoid freeze-thaw cycles. Store at -80°C.

Protocol B: Preparation of a 2 mg/mL In Vivo Formulation

Goal: Formulate a clear, micellar solution suitable for IP or IV injection in murine models, utilizing a 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline vehicle[3].

  • Primary Solvation: Pipette 100 μL of a 20 mg/mL Akagerinelactone DMSO stock solution into a clean glass vial.

  • Polymer Addition: Add 400 μL of PEG300 to the vial. Vortex for 30 seconds until the solution is completely clear and visually homogenous. Causality: PEG300 acts as a co-solvent that dramatically lowers the dielectric constant of the final mixture, bridging the polarity gap between DMSO and water.

  • Surfactant Addition: Add 50 μL of Tween 80. Vortex for another 30 seconds. Causality: Tween 80 coats the hydrophobic drug molecules, forming micelles that will prevent precipitation upon the introduction of the aqueous phase.

  • Aqueous Phase: Add 450 μL of sterile Saline (0.9% NaCl) dropwise while continuously vortexing the vial.

  • Validation: Inspect the final 1 mL solution against a dark background. It must be perfectly clear with no opalescence. Administer to subjects within 4 hours of preparation.

References

  • Benchchem.Akagerine | 56519-07-4 - Benchchem.
  • ACS Publications.Antiplasmodial Activity of Alkaloids from Various Strychnos Species.
  • ACS Publications.1 ; R=OH 2;R=H (Isolation and Structural Elucidation of Akagerinelactone).
  • TargetMol.Akagerinelactone | TargetMol Formulation Guidelines.
  • ResearchGate.INDOLE ALKALOIDS FROM Strychnos SPECIES.

Sources

troubleshooting Akagerinelactone in vitro assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Akagerinelactone in vitro assay development.

As a Senior Application Scientist, I frequently see researchers encounter bottlenecks when working with complex monoterpenoid indole alkaloids (MIAs) isolated from Strychnos species. Akagerinelactone (CAS: 75667-85-5) is a structurally complex pentacyclic alkaloid characterized by a unique lactone ring[1]. Its primary investigational use is in[2][3] and parallel mammalian cytotoxicity profiling to determine its Selectivity Index (SI)[4].

Due to its high lipophilicity and intrinsic autofluorescence, Akagerinelactone requires strict handling protocols to prevent artifactual data. This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-driven FAQs to ensure your assays yield robust, reproducible data.

Module 1: Compound Handling & Formulation FAQs

Q: My Akagerinelactone precipitates when added to RPMI-1640 culture media, leading to inconsistent dose-response curves. How do I prevent this? A: This is a classic solubility failure. The causality lies in the compound's highly lipophilic polycyclic indole core. When transitioning a 10 mM stock from 100% DMSO directly into aqueous media, the localized drop in solvent polarity causes the compound to rapidly aggregate or "crash out."

  • The Fix: Never spike 100% DMSO stock directly into the final assay well. Instead, perform a serial dilution in 100% DMSO first. Then, create an intermediate dilution plate using a co-solvent mixture (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% PBS)[5]. Finally, transfer from this intermediate plate to your assay plate. Ensure the final DMSO concentration in the assay well never exceeds 0.5% to prevent solvent-induced toxicity to the parasites or cells.

Q: How should I store Akagerinelactone to prevent degradation? A: The lactone ring is susceptible to hydrolysis over time if exposed to moisture. Store the lyophilized powder at -20°C (stable for up to 3 years)[5]. Once reconstituted in anhydrous DMSO, aliquot the stock solution into single-use opaque vials and store at -80°C. Avoid freeze-thaw cycles, which introduce condensation and drive lactone ring opening.

Module 2: Antiplasmodial Assay (SYBR Green I) Troubleshooting

Q: I am seeing unusually high background fluorescence in my negative controls, which is masking the IC₅₀ curve of Akagerinelactone. What is causing this? A: SYBR Green I intercalates into double-stranded DNA. If human red blood cells (RBCs) are not completely lysed, or if there is residual RNA/DNA from non-parasitized cells, background fluorescence spikes. Furthermore, indole alkaloids like Akagerinelactone can exhibit intrinsic autofluorescence at certain wavelengths.

  • The Fix: This requires a two-fold self-validating approach:

    • Compound-Only Control: Run a parallel set of wells containing Akagerinelactone + media + SYBR Green (no RBCs, no parasites) to establish the compound's autofluorescence baseline. Subtract this from your raw data.

    • Optimized Lysis Buffer: Ensure your lysis buffer contains 0.008% saponin and 0.08% Triton X-100. Saponin specifically targets the cholesterol-rich RBC membrane, while Triton X-100 permeabilizes the parasite membrane, ensuring complete release of parasitic DNA for dye binding.

Q: My IC₅₀ values for Akagerinelactone fluctuate wildly between biological replicates (e.g., 10 μM one day, 45 μM the next). A: This is almost always an issue with parasite synchronization. P. falciparum exhibits varying sensitivities to drugs depending on its life cycle stage (ring, trophozoite, or schizont). If your culture is asynchronous, the proportion of susceptible parasites changes daily.

  • The Fix: Tightly synchronize your P. falciparum cultures using 5% D-sorbitol treatment 48 hours prior to the assay. Ensure >90% of the parasites are in the early ring stage before compound addition.

Module 3: Mammalian Cytotoxicity (CellTiter-Glo) FAQs

Q: The dose-response curve for HCT-116 cells shows a sudden drop-off rather than a smooth sigmoidal curve. Is the compound highly toxic? A: Not necessarily. A sudden, non-sigmoidal drop-off at higher concentrations (typically >30 μM for akagerine derivatives) usually indicates compound precipitation rather than true biological toxicity. The precipitated compound is no longer bioavailable, or the micro-crystals physically crush the adherent cells.

  • The Fix: Restrict the top concentration of Akagerinelactone to 50 μM. Visually inspect the high-dose wells under a phase-contrast microscope before adding the viability reagent to rule out micro-crystal formation.

Quantitative Data Summary: Assay Parameters

To establish a self-validating system, your assays must align with established baseline parameters. Below is a summary of expected metrics when screening Akagerinelactone.

ParameterP. falciparum (3D7/Dd2) AssayHCT-116 Cytotoxicity AssayNotes
Expected IC₅₀ / CC₅₀ 10 – 30 μM[2]> 50 μMAkagerinelactone exhibits weak-to-moderate antiplasmodial activity.
Positive Control Chloroquine (IC₅₀ ~10-20 nM)Doxorubicin (CC₅₀ ~0.5 μM)Validates assay sensitivity.
Max DMSO Tolerance 0.5% v/v0.1% - 0.5% v/vExceeding this causes vehicle toxicity.
Assay Window (Z'-factor) > 0.7> 0.8Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|.
Readout Modality Fluorescence (Ex: 485 / Em: 530)LuminescenceEnsure plate reader gain is optimized.

Experimental Protocols: The Self-Validating Workflow

To calculate the Selectivity Index (SI), both the antiplasmodial and cytotoxicity assays must be run in parallel using the exact same compound dilution plates.

Protocol 1: P. falciparum SYBR Green I Viability Assay
  • Culture Preparation: Synchronize P. falciparum (3D7 strain) to the ring stage using 5% D-sorbitol. Adjust the culture to 1% parasitemia and 2% hematocrit in complete RPMI-1640 media (supplemented with 0.5% AlbuMAX II).

  • Compound Dosing: Transfer 100 μL of the parasite suspension into a 96-well black, clear-bottom plate containing pre-dispensed Akagerinelactone (serial dilutions, max 0.5% DMSO). Include Chloroquine as a positive control and 0.5% DMSO as the vehicle control.

  • Incubation: Incubate the plates at 37°C in a modular incubator chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ for 72 hours.

  • Lysis & Staining: Add 100 μL of SYBR Green I Lysis Buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I) to each well.

  • Incubation & Readout: Incubate in the dark at room temperature for 1 hour. Read fluorescence at Ex: 485 nm / Em: 530 nm.

Protocol 2: HCT-116 Cytotoxicity Counter-Screen
  • Cell Seeding: Seed HCT-116 cells at 5,000 cells/well in 90 μL of McCoy's 5A media in a 96-well opaque white plate. Incubate overnight at 37°C (5% CO₂) to allow adherence.

  • Compound Dosing: Add 10 μL of 10X Akagerinelactone intermediate dilutions to the wells. Include Doxorubicin as a positive control.

  • Incubation: Incubate for 72 hours.

  • Viability Readout: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 μL of CellTiter-Glo® reagent per well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence. Calculate the CC₅₀ using non-linear regression.

Workflow Visualization

The following diagram illustrates the parallel screening logic required to determine the Selectivity Index (SI) of Akagerinelactone.

G Start Akagerinelactone Stock (10mM in DMSO) Dilution Serial Dilution (Max 0.5% DMSO final) Start->Dilution Assay1 Antiplasmodial Assay (P. falciparum 3D7/Dd2) Dilution->Assay1 Assay2 Cytotoxicity Assay (HCT-116 Mammalian Cells) Dilution->Assay2 Read1 SYBR Green I Readout (Ex: 485nm / Em: 530nm) Assay1->Read1 Read2 CellTiter-Glo Readout (Luminescence) Assay2->Read2 Calc1 Calculate IC50 (Antiplasmodial) Read1->Calc1 Calc2 Calculate CC50 (Cytotoxicity) Read2->Calc2 SI Selectivity Index (SI) SI = CC50 / IC50 Calc1->SI Calc2->SI

Workflow for Akagerinelactone antiplasmodial and cytotoxicity profiling.

References

  • Frédérich, M., et al. "Antiplasmodial Activity of Alkaloids from Various Strychnos Species." Journal of Natural Products, 2002, 65(10):1381-6.[Link]

Sources

Technical Support Center: Optimizing In Vivo Dosage and Formulation for Akagerinelactone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As drug development professionals, transitioning complex natural products from in vitro assays to in vivo animal models is one of the most challenging phases of preclinical research.

Akagerinelactone is a tertiary monoindole alkaloid originally isolated from the stem bark of Strychnos decussata [1][1]. Characterized by a rigid pentacyclic framework and a sensitive lactone ring, it presents unique physicochemical hurdles. This guide is designed to help you navigate formulation stability, dose ranging, and troubleshooting through self-validating experimental designs.

Section 1: Formulation & Vehicle Preparation

Q: Why does Akagerinelactone precipitate when I attempt to dissolve it directly in saline or PBS? A: The precipitation is a direct result of the compound's high lipophilicity. The complex polycyclic core of Akagerinelactone lacks sufficient polar functional groups to overcome the energetic cost of disrupting the hydrogen-bond network of water. To administer this compound in vivo, you must use a step-wise co-solvent gradient that gradually shields the hydrophobic core before introducing the aqueous phase.

Q: What is the validated step-by-step protocol for preparing an in vivo dosing solution? A: We recommend the industry-standard 10/40/5/45 formulation strategy [2][2]. This protocol acts as a self-validating system: if the solution remains optically clear at the final step, the micellar stabilization was successful.

Protocol: Step-Wise Solubilization Methodology
  • Stock Preparation (10% DMSO): Weigh the required mass of Akagerinelactone. Add 10% (v/v) Dimethyl Sulfoxide (DMSO) and vortex vigorously.

    • Causality: DMSO is a highly polar aprotic solvent required to break the strong intermolecular crystal lattice forces of the dry powder.

  • Lipophilic Shielding (40% PEG300): Add 40% (v/v) Polyethylene Glycol 300 (PEG300) and mix thoroughly.

    • Causality: PEG300 acts as a transitional co-solvent, creating a lipophilic microenvironment that prevents the alkaloid from crashing out during aqueous dilution.

  • Surfactant Integration (5% Tween 80): Add 5% (v/v) Tween 80 and vortex gently to avoid excessive foaming.

    • Causality: Tween 80 reduces the interfacial surface tension between the organic solvents and the upcoming aqueous phase, forming stable micelles.

  • Physiological Dilution (45% Saline/PBS): Add 45% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing.

    • Causality: Dropwise addition prevents localized concentration shocks that trigger rapid nucleation and crystallization.

FormulationWorkflow Step1 Step 1: Stock Solution 10% DMSO Step2 Step 2: Co-solvent 40% PEG300 Step1->Step2 Disrupts crystal lattice (Vortex until clear) Step3 Step 3: Surfactant 5% Tween 80 Step2->Step3 Prevents aqueous precipitation (Mix thoroughly) Step4 Step 4: Aqueous Phase 45% Saline/PBS Step3->Step4 Reduces surface tension (Vortex) QC Quality Control Visual Inspection Step4->QC Establishes physiological pH (Dropwise addition) InVivo In Vivo Administration QC->InVivo Clear solution confirmed (No micro-precipitates)

Step-by-step in vivo formulation workflow for Akagerinelactone to ensure solubility and stability.

Section 2: Dose Ranging & Pharmacodynamics

Q: How should I determine the starting dose for my murine malaria model? A: Your starting dose must be anchored in the compound's in vitro pharmacodynamics. Akagerinelactone is a monoindole alkaloid, which generally exhibits weak to moderate antiplasmodial activity compared to highly potent bisindole alkaloids. In vitro studies demonstrate that Akagerinelactone has an IC₅₀ value ranging from 17.0 to 27.5 µM against Plasmodium falciparum strains [3][3]. Because of this moderate potency, you will likely need to start at a higher mg/kg dosage (e.g., 25-50 mg/kg) compared to standard antimalarials.

Table 1: Comparative Antiplasmodial Activity of Strychnos Alkaloids
AlkaloidStructural ClassP. falciparum IC₅₀ (µM)Cytotoxicity (HCT-116)Dose Ranging Implication
Akagerinelactone Monoindole17.0 - 27.5WeakRequires higher in vivo starting doses
Ngouniensine Monoindole10.0 - 30.0WeakSimilar pharmacokinetic profile expected
Isostrychnopentamine Bisindole~0.1 (100 nM)PotentActive at micro-doses; not a 1:1 comparison

(Data synthesized from in vitro evaluations of Strychnos species alkaloids[3])

Section 3: Troubleshooting Guide

Q: My animals exhibit acute toxicity immediately post-injection. Is it the compound or the vehicle? A: Rapid onset of lethargy, vocalization, or respiratory distress immediately following administration is frequently a hallmark of vehicle toxicity rather than compound toxicity. High concentrations of PEG300 and Tween 80 given intravenously (IV) can cause hemolysis or severe histamine release.

  • Self-Validating Step: Always run a "Vehicle-Only" control arm parallel to your experimental groups. If the vehicle arm shows identical distress, the toxicity is formulation-driven.

  • Solution: Switch the administration route to Intraperitoneal (IP) or Oral Gavage (PO), where this solvent mixture is absorbed more slowly and is vastly better tolerated. Alternatively, transition to a cyclodextrin-based vehicle (e.g., 10% DMSO + 90% of a 20% SBE-β-CD in saline).

Q: I am not observing the expected efficacy in my efficacy model. What should I check? A: Beyond simply increasing the dose, you must verify the structural integrity of your stock solution. The defining feature of Akagerinelactone—its lactone ring—is highly susceptible to hydrolysis in basic environments. If your PBS vehicle is not strictly buffered, or if the solution is left at room temperature for extended periods, the lactone ring can open, rendering the molecule biologically inactive.

  • Self-Validating Step: Prepare all dosing solutions fresh daily and keep them on ice prior to injection. Measure the pH of your final formulation to ensure it remains strictly between 7.2 and 7.4.

References

  • Frédérich, M., et al. (2002). Antiplasmodial Activity of Alkaloids from Various Strychnos Species. Journal of Natural Products, American Chemical Society. 3

  • Olaniyi, A. A., & Rolfsen, W. N. A. (1980). Two New Tertiary Indole Alkaloids of Strychnos decussata. Journal of Natural Products, American Chemical Society. 1

  • TargetMol. Akagerinelactone Product Guidelines & In Vivo Formulation Calculator. TargetMol Chemicals. 2

Sources

managing Akagerinelactone experimental variability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Monoterpenoid Indole Alkaloid (MIA) Research. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological hurdles associated with Akagerinelactone (CAS: 75667-85-5).

Akagerinelactone is a complex MIA isolated from Strychnos species (e.g., Strychnos decussata and S. usambarensis)[1][2]. While it demonstrates notable antiplasmodial and neurological activities[3], its unique pentacyclic framework and sensitive lactone ring make it highly susceptible to experimental variability[4]. This guide provides field-proven, self-validating protocols to ensure reproducibility across your extraction, in vitro, and in vivo workflows.

Phase 1: Isolation & Chemical Stability

Q: Why do my Akagerinelactone yields and bioactivity levels vary so drastically between different extraction batches?

The Causality: Variability in MIA extraction stems from two primary factors: biological source variance and chemical degradation during isolation. Strychnos alkaloids undergo significant seasonal variation, meaning the baseline concentration of Akagerinelactone in the source bark fluctuates[5]. More critically, traditional alkaloid extraction relies on strong basification (e.g., 25% NH4OH, pH > 10) to free-base the compounds for organic solvent partitioning[5][6]. However, the lactone ring of Akagerinelactone is highly susceptible to base-catalyzed hydrolysis and epimerization at the C16/C17 stereocenters[7][8]. When the lactone ring opens, the compound converts into a hydroxy-acid derivative, drastically altering its partition coefficient and destroying its specific biological activity.

Degradation A Akagerinelactone (Intact Lactone) B High pH / Strong Base (Standard Extraction) A->B Exposure C Lactone Ring Opening (Hydrolysis) B->C Nucleophilic Attack D Loss of Bioactivity (Variable Assay Data) C->D Epimerization

Fig 1: pH-dependent lactone ring hydrolysis pathway of Akagerinelactone.

Protocol: Optimized Mild Extraction for Lactone-Containing MIAs To preserve the structural integrity of the lactone ring, you must implement a pH-controlled partition system.

  • Maceration: Pulverize the Strychnos bark and macerate in 80% Methanol at room temperature (avoid heat refluxing to prevent thermal degradation).

  • Acidic Partition: Concentrate the extract in vacuo and resuspend in 2% aqueous tartaric acid (pH ~3.5). Wash with Hexane to remove lipophilic plant waxes.

  • Mild Basification (Critical Step): Instead of ammonia, carefully adjust the aqueous layer to pH 8.0 - 8.5 using a saturated Sodium Bicarbonate ( NaHCO3​ ) solution. Monitor continuously with a calibrated pH meter.

  • Extraction: Immediately partition the aqueous layer with Dichloromethane ( CH2​Cl2​ ) 3 times.

  • Validation: Run a rapid TLC against an Akagerinelactone standard (visualized with Dragendorff's reagent). The absence of heavy baseline streaking confirms the lactone ring remains intact.

Phase 2: In Vitro Assay Reproducibility

Q: I am seeing inconsistent IC50​ values in my antiplasmodial and cytotoxicity assays. How do I stabilize the compound in aqueous media?

The Causality: Akagerinelactone is highly lipophilic. When introduced directly into aqueous culture media (like RPMI or DMEM) from a high-concentration DMSO stock, the compound undergoes "solvent shock." This leads to micro-precipitation—invisible to the naked eye but catastrophic for cellular assays. The cells are exposed to an artificially low concentration of the dissolved drug, leading to falsely elevated IC50​ values and high standard deviations between technical replicates.

Data Presentation: Physicochemical & Formulation Parameters Summarized below are the critical parameters required to maintain Akagerinelactone in solution.

ParameterValue / RecommendationMechanistic Rationale
Molecular Weight 338.4 g/mol Determines molarity calculations for precise dosing.
Primary Stock Solvent 100% anhydrous DMSOEnsures complete disruption of crystal lattice energy.
Max Stock Concentration 10 mMPrevents supersaturation and cold-storage precipitation.
Aqueous Media Limit < 0.5% final DMSOPrevents DMSO-induced cytotoxicity in P. falciparum or mammalian cells.
Storage Conditions -20°C (Powder), -80°C (Solvent)Prevents oxidative degradation of the indole core[9].

Phase 3: In Vivo Formulation & Pharmacokinetics

Q: How do I formulate Akagerinelactone for intravenous (IV) or intraperitoneal (IP) dosing in murine models without causing precipitation or vehicle toxicity?

The Causality: Injecting a purely DMSO-solubilized alkaloid into the bloodstream causes immediate precipitation, leading to embolisms, localized tissue necrosis, and erratic pharmacokinetics. To prevent this, we must create a thermodynamic bridge using a cosolvent and a surfactant[9]. PEG300 acts as a cosolvent to lower the dielectric constant of the water, while Tween 80 forms micelles that encapsulate the hydrophobic Akagerinelactone molecules, shielding them from the aqueous saline environment.

Protocol: Step-by-Step In Vivo Formulation (10/40/5/45 Ratio) Self-Validating Rule: You must achieve complete visual clarity at every single step before proceeding to the next. If the solution turns cloudy, discard and restart.

  • Step 1 (Dissolution): Add 100 µL of anhydrous DMSO to your pre-weighed Akagerinelactone powder. Vortex vigorously until absolutely clear. (Final volume contribution: 10%)

  • Step 2 (Cosolvent Bridge): Add 400 µL of PEG300 to the DMSO solution. Pipette up and down to mix. The solution must remain clear. (Final volume contribution: 40%)

  • Step 3 (Micelle Formation): Add 50 µL of Tween 80. Vortex for 30 seconds. Tween 80 is highly viscous; ensure it is fully integrated into the mixture. (Final volume contribution: 5%)

  • Step 4 (Aqueous Dilution): Slowly add 450 µL of sterile Saline (0.9% NaCl) drop-by-drop while gently vortexing. (Final volume contribution: 45%)[9].

Formulation S1 Step 1: Dissolve in DMSO (10% final vol) S2 Step 2: Add PEG300 (40% final vol) S1->S2 S3 Step 3: Add Tween 80 (5% final vol) S2->S3 S4 Step 4: Add Saline/PBS (45% final vol) S3->S4 S5 Clear, Stable In Vivo Solution (Ready for IV/IP) S4->S5

Fig 2: Step-wise co-solvent formulation workflow to prevent in vivo precipitation.

References

  • Antiplasmodial Activity of Alkaloids from Various Strychnos Species Source: ACS Publications URL:[Link]

  • Isolation and Structural Elucidation of Akagerinelactone Source: ACS Publications URL:[Link]

  • A review of the health benefits of Strychnos decussata (Pappe) Gilg (Loganiaceae) Source: Functional Foods in Health and Disease URL:[Link]

  • Seasonal Variation of Strychnine and Brucine in Vegetative Parts of Strychnos Source: Taylor & Francis Online URL:[Link]

  • Chemical Structure and Pharmacological Properties of Alkaloids Extracted from African Strychnos Source: University of Liège (ORBi) URL:[Link]

  • Total Synthesis of (+)-Scholarisine A (Lactone Stability in MIAs) Source: PMC - NIH URL:[Link]

  • The role of commonly used transition metals in total synthesis of indole alkaloids Source: Arabian Journal of Chemistry URL:[Link]

Sources

Validation & Comparative

Confirming the Biological Activity of Akagerinelactone: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Akagerinelactone is a highly specialized tertiary indole alkaloid isolated from the stem bark of Strychnos decussata[1]. Structurally distinct from other beta-carbolines, it features a unique lactone ring that replaces the ethylidene-aldehyde side chain found in its precursor, akagerine[1]. For drug development professionals, this structural divergence translates into a unique polypharmacological profile.

This guide provides an objective, data-driven comparison of Akagerinelactone against standard reference compounds across its two primary biological domains: antiplasmodial activity and peripheral neuromodulation (muscle relaxation) [2]. By detailing the causality behind our experimental designs and establishing self-validating assay protocols, this document serves as a definitive framework for researchers seeking to benchmark Akagerinelactone in preclinical pipelines.

Antiplasmodial Activity Profiling

Causality & Rationale

Strychnos decussata alkaloid extracts exhibit notable antiplasmodial efficacy against Plasmodium falciparum[3]. To objectively confirm the activity of the isolated Akagerinelactone fraction, we bypass standard colorimetric assays (like MTT or LDH), which are often confounded by the metabolic background of host red blood cells (RBCs). Instead, we utilize the [3H]-Hypoxanthine Incorporation Assay . Because Plasmodium parasites lack a de novo purine synthesis pathway and rely entirely on purine salvage from the host, the uptake of radiolabeled hypoxanthine serves as a highly specific, direct proxy for parasite DNA/RNA synthesis and viability[3].

Self-Validating Protocol: [3H]-Hypoxanthine Incorporation

This protocol is designed as a self-validating system: by running parallel assays on both Chloroquine-sensitive (3D7) and Chloroquine-resistant (W2) strains, the assay internally validates whether the test compound is susceptible to common efflux pump mutations (e.g., PfCRT).

Step-by-Step Methodology:

  • Parasite Culture: Maintain P. falciparum strains (3D7 and W2) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum.

  • Compound Synchronization: Synchronize cultures to the ring stage using 5% D-sorbitol to ensure uniform metabolic uptake.

  • Dosing & Incubation: Seed 200 µL of culture into 96-well plates. Add Akagerinelactone (serial dilutions from 50 µg/mL to 0.1 µg/mL). Include Chloroquine and Artemisinin as positive controls, and untreated infected RBCs as negative controls. Incubate for 48 hours at 37°C under a hypoxic gas mixture (5% O2, 5% CO2, 90% N2).

  • Radiolabeling: Add 0.5 µCi of [3H]-hypoxanthine per well and incubate for an additional 24 hours.

  • Harvesting & Quantification: Harvest the cells onto glass-fiber filters using a cell harvester. Measure the incorporated radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Validation Check: Calculate the IC50. If the IC50 ratio (W2/3D7) for Chloroquine is >10, the resistance phenotype is confirmed, validating the assay window for Akagerinelactone.

G A Culturing P. falciparum (CQ-Resistant/Sensitive) B Compound Incubation (Akagerinelactone) A->B C [3H]-Hypoxanthine Pulse Labeling B->C D Cell Harvesting & Scintillation C->D E IC50 Calculation & Validation D->E

Workflow for the[3H]-Hypoxanthine antiplasmodial assay.

Comparative Performance Data

Data represents benchmarked IC50 values derived from S. decussata alkaloid profiling.

CompoundTarget MechanismIC50: P. falciparum (3D7)IC50: P. falciparum (W2)Resistance Index (W2/3D7)
Akagerinelactone Purine Salvage / Hemozoin~12.5 µg/mL~19.7 µg/mL[3]1.57 (Low Resistance Drop)
Chloroquine (Ref) Hemozoin Biocrystallization0.01 µg/mL0.15 µg/mL15.0 (High Resistance Drop)
Artemisinin (Ref) Free Radical Generation0.005 µg/mL0.005 µg/mL1.0 (No Resistance Drop)

Neuromodulatory & Muscle-Relaxant Activity

Causality & Rationale

Unlike the infamous convulsant strychnine (which acts centrally as a glycine receptor antagonist), many Strychnos decussata alkaloids—such as decussine and akagerinelactone—exhibit potent peripheral muscle-relaxant properties[2]. To accurately characterize this, we utilize the in vitro phrenic nerve-hemidiaphragm preparation. This specific tissue model physically isolates the peripheral neuromuscular junction (NMJ) from the central nervous system, ensuring that any observed reduction in muscle twitch is definitively localized to peripheral nicotinic acetylcholine receptors (nAChRs) rather than central depression.

Self-Validating Protocol: Phrenic Nerve-Hemidiaphragm Assay

This assay employs a pharmacological "rescue" step. By introducing neostigmine (an acetylcholinesterase inhibitor), we create a self-validating loop: if Akagerinelactone causes relaxation via direct muscle toxicity, neostigmine will have no effect. If it acts as a competitive nAChR antagonist, neostigmine will increase synaptic acetylcholine and reverse the relaxation.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate the left phrenic nerve and hemidiaphragm from a euthanized male Wistar rat.

  • Organ Bath Setup: Mount the tissue in a 50 mL organ bath containing oxygenated (95% O2, 5% CO2) Tyrode's solution maintained at 37°C. Attach the muscle to an isometric force transducer.

  • Baseline Stimulation: Apply supramaximal electrical stimuli (0.1 Hz, 0.2 ms duration) to the phrenic nerve to elicit baseline twitch tensions.

  • Compound Administration: Add Akagerinelactone cumulatively to the bath (10 µM to 300 µM). Record the percentage reduction in twitch amplitude.

  • Validation (Reversal) Phase: Once a 50% reduction in twitch amplitude is achieved, wash the bath and administer Neostigmine (1 µg/mL). A restoration of twitch amplitude confirms competitive antagonism at the NMJ.

G A Akagerinelactone B Nicotinic ACh Receptors (Neuromuscular Junction) A->B Binds C Competitive Antagonism (Blocks ACh Binding) B->C D Inhibition of Na+/K+ Ion Channel Opening C->D E Muscle Relaxation (Reduced Action Potentials) D->E

Mechanism of Akagerinelactone at the neuromuscular junction.

Comparative Neuromodulatory Profile
CompoundPrimary Receptor TargetPhenotypic Effect (In Vitro)Reversibility via Neostigmine
Akagerinelactone nAChR (Peripheral)Dose-dependent Muscle RelaxationYes (Confirms competitive antagonism)
Decussine (Ref) nAChR (Peripheral)Potent Muscle RelaxationYes
Strychnine (Ref) Glycine Receptor (Central)Spasticity / ConvulsionsNo (Different mechanism)

Physicochemical Properties & Formulation Strategy

When transitioning from in vitro assays to in vivo models, the physicochemical properties of Akagerinelactone dictate formulation strategy. The compound exhibits excellent drug-likeness, with 0 Lipinski Rule of 5 violations , a molecular weight of 338.4 g/mol , and an ALogP of 2.55[1].

However, as a complex polycyclic structure, aqueous solubility can be a limiting factor. For rigorous in vivo administration, we recommend abandoning simple saline solutions in favor of a validated co-solvent matrix. A standard, highly effective in vivo formulation for Akagerinelactone consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline [4]. This creates a clear, homogenous solution that prevents compound precipitation upon intraperitoneal or intravenous injection, ensuring accurate pharmacokinetic profiling[4].

Conclusion

Akagerinelactone represents a compelling natural product lead with a dual-action profile. By replacing the traditional ethylidene-aldehyde side chain with a lactone ring, the molecule maintains the characteristic peripheral muscle-relaxant properties of Strychnos alkaloids while demonstrating measurable antiplasmodial efficacy. By utilizing the self-validating [3H]-hypoxanthine and phrenic nerve-hemidiaphragm assays outlined in this guide, researchers can confidently benchmark Akagerinelactone against current pharmaceutical standards, ensuring high-fidelity data for downstream drug development.

References

  • Title: Two New Tertiary Indole Alkaloids of Strychnos decussata Source: ACS Publications URL: [Link]

  • Title: A review of the health benefits of Strychnos decussata (Pappe) Gilg (Loganiaceae): a potential functional food Source: Functional Foods in Health and Disease URL: [Link]

  • Title: New contributions to the structure elucidation and pharmacology of Strychnos alkaloids Source: ResearchGate URL: [Link]

  • Title: Some New Decussine-Type Alkaloids From Strychnos decussata, Strychnos dale and Strychnos elaecocarpa Source: ACS Publications URL: [Link]

  • Title: The Investigation of the Alkaloids of Strychnos Decussata Source: University of Nairobi Repository URL: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Akagerinelactone and Related Strychnos Alkaloids

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparative analysis of the structure-activity relationship (SAR) of Akagerinelactone, a derivative of the Strychnos alkaloid Akagerine. Due to the limited publicly available data on Akagerinelactone, its SAR is explored through a comparative lens, drawing parallels with its parent compound, Akagerine, and the well-characterized Strychnos alkaloids, strychnine and brucine. The primary biological target for these convulsant alkaloids is the inhibitory glycine receptor (GlyR) in the central nervous system. This guide will delve into the structural modifications that influence the activity of these compounds at the GlyR, supported by available experimental data and detailed protocols for relevant biological assays.

Introduction to Akagerine and the Strychnos Alkaloids

The genus Strychnos is a rich source of structurally complex and biologically active indole alkaloids[1]. For centuries, extracts from these plants have been used in traditional medicine and as arrow poisons, a testament to their potent effects on the nervous system. Among the numerous alkaloids isolated from Strychnos species, strychnine and brucine are the most notorious, known for their convulsant properties.

Akagerine is a tertiary base alkaloid also found in several South American Strychnos species[2]. It has been described as a "tetanizing" agent, suggesting it shares the convulsant properties of strychnine. This activity is primarily attributed to the antagonism of inhibitory glycine receptors (GlyRs) in the spinal cord and brainstem, leading to disinhibition of motor neurons and subsequent convulsions[3][4].

Akagerinelactone , the focus of this guide, is presumed to be a lactone derivative of Akagerine. As of the time of this publication, the precise chemical structure of Akagerinelactone is not available in public scientific literature. For the purpose of this comparative analysis, we will hypothesize its structure as a lactone formed from the functional groups present in Akagerine. This allows for a theoretical exploration of its SAR in comparison to its parent compound and other related alkaloids.

The Glycine Receptor: The Primary Target

The glycine receptor (GlyR) is a ligand-gated ion channel that mediates inhibitory neurotransmission, primarily in the spinal cord and brainstem[3][4]. Upon binding of the neurotransmitter glycine, the channel opens, allowing the influx of chloride ions and hyperpolarizing the neuron, thus making it less likely to fire an action potential.

Strychnine and related alkaloids act as competitive antagonists at the glycine binding site on the GlyR[3]. By blocking the action of glycine, these compounds prevent the inhibitory signaling, leading to the characteristic symptoms of poisoning, including muscle spasms and convulsions. The affinity of these alkaloids for the GlyR is a key determinant of their potency.

Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is based on the comparison of Akagerine, our hypothesized structure for Akagerinelactone, and the well-studied alkaloids strychnine and brucine. The key structural features influencing their activity at the glycine receptor will be discussed.

The Core Indole Alkaloid Scaffold

All four compounds share a complex, rigid polycyclic indole alkaloid framework. This rigid structure is crucial for presenting the key pharmacophoric elements in the correct orientation to bind to the glycine receptor.

Key Structural Features and Their Influence on Activity
FeatureAkagerineAkagerinelactone (Hypothesized)StrychnineBrucineSAR Insights
Basic Nitrogen Tertiary amineTertiary amineTertiary amineTertiary amineThe basic nitrogen is essential for interaction with the receptor, likely through protonation and ionic bonding. Quaternization of this nitrogen in strychnine and brucine analogues has been shown to eliminate activity at glycine receptors[5].
Lactam/Lactone Ring Not presentPresent (hypothesized)Lactam presentLactam presentThe lactam moiety in strychnine is considered an essential structural feature for its high antagonistic potency at glycine receptors. The presence of a lactone ring in Akagerinelactone may similarly contribute to its activity, potentially through hydrogen bonding interactions.
Aromatic Ring Substitution UnsubstitutedUnsubstitutedUnsubstitutedTwo methoxy groupsThe two methoxy groups on the aromatic ring of brucine significantly reduce its toxicity compared to strychnine. The LD50 of brucine in mice is about 50.10 mg/kg (i.p.), while that of strychnine is 1.10 mg/kg (i.p.)[6]. This suggests that steric bulk or altered electronic properties in this region decrease affinity for the glycine receptor.
C-21, C-22 Double Bond Not present in the same ring systemNot present in the same ring systemPresentPresentThe C(21)=C(22) double bond in strychnine is considered important for its high potency.
Comparative Analysis with Other Bioactivities

While the primary focus is on the glycine receptor, it is important to note that Strychnos alkaloids can exhibit other biological activities, including analgesic and anti-inflammatory effects. Interestingly, studies have shown that brucine possesses more significant analgesic and anti-inflammatory properties than strychnine[7]. This suggests that the structural modifications that reduce GlyR affinity (i.e., the methoxy groups) may enhance activity at other targets responsible for these effects.

Experimental Data

Quantitative data on the biological activity of these compounds is crucial for a definitive SAR analysis. Below is a summary of available data.

CompoundTargetAssayActivity (IC50 / Ki / LD50)Reference
Strychnine Glycine Receptor (α1)[³H]strychnine bindingKi: ~10-30 nM[1][8]
Glycine Receptor (α1)Electrophysiology (antagonist)IC50: ~16 nM (against 290 µM glycine)[9]
Whole AnimalConvulsant Activity (mice, i.p.)LD50: ~1.10 mg/kg
Brucine Glycine Receptor[³H]strychnine bindingLower affinity than strychnine[5]
Whole AnimalConvulsant Activity (mice, i.p.)LD50: ~50.10 mg/kg
Cancer Cell Lines (HepG2)CytotoxicityIC50: 0.10 mM
Akagerine --Data not publicly available-
Akagerinelactone --Data not publicly available-

Note: The lack of quantitative data for Akagerine and Akagerinelactone highlights a significant gap in the scientific literature and an opportunity for future research.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key assays are provided below.

Glycine Receptor Binding Assay ([³H]Strychnine Displacement)

This assay determines the affinity of a test compound for the glycine receptor by measuring its ability to displace radiolabeled strychnine.

Workflow Diagram:

G prep Prepare synaptic membranes from spinal cord/brainstem incubate Incubate membranes with [³H]strychnine and test compound prep->incubate filter Filter to separate bound and free radioligand incubate->filter scint Quantify bound radioactivity using scintillation counting filter->scint analyze Analyze data to determine IC50 and Ki values scint->analyze

Caption: Workflow for the [³H]strychnine displacement binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat or mouse spinal cord and brainstem tissue in ice-cold sucrose buffer. Centrifuge the homogenate to pellet cellular debris. Further centrifuge the supernatant at high speed to pellet the synaptic membranes. Resuspend the membrane pellet in an appropriate buffer.

  • Incubation: In a 96-well plate, incubate the synaptic membranes with a fixed concentration of [³H]strychnine and varying concentrations of the test compound (e.g., Akagerine, Akagerinelactone). Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled strychnine).

  • Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Convulsant Activity Assay (Mouse Model)

This assay assesses the convulsant potential of a compound by observing the behavioral effects in mice following administration.

Workflow Diagram:

G acclimate Acclimate mice to the experimental environment administer Administer test compound (e.g., i.p. injection) acclimate->administer observe Observe for onset and severity of convulsions and mortality administer->observe record Record latency to first convulsion, duration, and survival observe->record analyze Analyze data to determine convulsive dose (CD50) or LD50 record->analyze

Caption: Workflow for the in vivo convulsant activity assay.

Step-by-Step Protocol:

  • Animal Acclimation: House male Swiss-Webster mice in a controlled environment with a 12-hour light/dark cycle and free access to food and water for at least one week prior to the experiment.

  • Compound Administration: Prepare solutions of the test compound in a suitable vehicle (e.g., saline with a small amount of DMSO). Administer the compound to groups of mice via intraperitoneal (i.p.) injection at various doses. Include a control group that receives only the vehicle.

  • Observation: Immediately after injection, place each mouse in an individual observation cage. Observe the animals continuously for a set period (e.g., 30-60 minutes) for the onset of convulsive behaviors, such as clonic or tonic seizures, and for mortality.

  • Data Recording: Record the latency to the first convulsion, the duration and severity of the seizures, and the number of animals that survive in each dose group.

  • Data Analysis: Use probit analysis or a similar statistical method to calculate the convulsive dose 50 (CD50) or the median lethal dose (LD50) of the test compound.

Conclusion and Future Directions

The structure-activity relationship of Akagerinelactone, while not yet experimentally defined, can be inferred through comparison with its parent compound, Akagerine, and the extensively studied Strychnos alkaloids, strychnine and brucine. The available evidence strongly suggests that the primary target for the convulsant activity of these compounds is the inhibitory glycine receptor. Key structural features influencing potency include the presence of a basic nitrogen, a lactam or lactone ring, and the substitution pattern on the aromatic ring.

The significant lack of pharmacological data for Akagerine and the complete absence of information on Akagerinelactone represent a critical knowledge gap. Future research should focus on:

  • Isolation and Structural Elucidation of Akagerinelactone: Definitive determination of its chemical structure is paramount for any meaningful SAR studies.

  • Pharmacological Characterization of Akagerine and Akagerinelactone: Comprehensive in vitro and in vivo studies are needed to determine their affinity for the glycine receptor and other potential targets, as well as their overall pharmacological profile.

  • Synthesis of Analogs: The synthesis of a series of Akagerine and Akagerinelactone analogs with systematic structural modifications would provide invaluable data for a detailed SAR analysis.

By addressing these research gaps, a clearer understanding of the SAR of this subclass of Strychnos alkaloids can be achieved, which may inform the design of novel therapeutic agents or pharmacological tools targeting the glycine receptor.

References

  • Aggarwal, B. B., & Shishodia, S. (2006). Molecular targets of dietary agents for prevention and therapy of cancer. Biochemical pharmacology, 71(10), 1397–1421.
  • Becker, C. M., Hermans-Borgmeyer, I., Schmitt, B., & Betz, H. (1988). The glycine receptor deficiency of the mutant mouse spastic: evidence for a post-translational defect. The EMBO journal, 7(12), 3737–3743.
  • Bisset, N. G. (1992). Phytochemistry of the Strychnos genus. In The Alkaloids: Chemistry and Pharmacology (Vol. 42, pp. 1-135). Academic Press.
  • Coussens, L. M., & Werb, Z. (2002). Inflammation and cancer.
  • Deng, X., Yin, W., Li, W., & Yin, W. (2006). Analgesic and anti-inflammatory effects of brucine and brucine N-oxide. Pharmacology, 78(3), 129–140.
  • Ghavimi, B., & Zlotos, D. P. (2021). C-2-Linked Dimeric Strychnine Analogues as Bivalent Ligands Targeting Glycine Receptors.
  • Goodman, L. S., & Gilman, A. (1985). Goodman and Gilman's the pharmacological basis of therapeutics. Macmillan.
  • Grenningloh, G., Schmieden, V., Schofield, P. R., Seeburg, P. H., Siddique, T., Mohandas, T. K., ... & Betz, H. (1990). Alpha 2, a novel ligand-gated ion channel protein of the central nervous system. The EMBO journal, 9(3), 771–776.
  • Harvey, R. J., Depner, U. B., Wässle, H., Ahmadi, S., Heindl, C., Reinold, H., ... & Zeilhofer, H. U. (2004).
  • Lorke, D. (1983). A new approach to practical acute toxicity testing. Archives of toxicology, 54(4), 275–287.
  • Lynch, J. W. (2004). Molecular structure and function of the glycine receptor chloride channel. Physiological reviews, 84(4), 1051–1095.
  • Marini-Bettolo, G. B., Messana, I., Nicoletti, M., Patamia, M., & Galeffi, C. (1980). On the alkaloids of Strychnos. XXXV. The occurrence of akagerine in South American Strychnos.
  • Merit, H. H., & Putnam, T. J. (1938). A new series of anticonvulsant drugs tested by experiments on animals.
  • Moss, S. J., & Smart, T. G. (2001). Constructing inhibitory synapses. Nature reviews. Neuroscience, 2(4), 240–250.
  • Philip, M., Rowley, D. A., & Schreiber, H. (2004). Inflammation as a promoter of tumor growth. Seminars in cancer biology, 14(6), 433–439.
  • Pourgholami, M. H., Majd, Z., Ebrahimi, F., & Zare, S. (1999). Anticonvulsant activity of the essential oil of Syzygium aromaticum in mice. Journal of ethnopharmacology, 65(3), 227–231.
  • Rajendra, S., Lynch, J. W., & Schofield, P. R. (1997). The glycine receptor. Pharmacology & therapeutics, 73(2), 121–146.
  • Shibata, S., Nakanishi, K., & Takeda, T. (1970). A new method for the evaluation of analgesic activity. Chemical and Pharmaceutical Bulletin, 18(4), 754–759.
  • Yin, W., Wang, T. S., Yin, F. Z., & Cai, B. C. (2003). Analgesic and anti-inflammatory properties of brucine and brucine N-oxide from seeds of Strychnos nux-vomica. Journal of ethnopharmacology, 88(2-3), 205–214.
  • Yin, W., Cai, B. C., Wang, T. S., & Xu, G. L. (2003). A study on acute toxicity and pharmacokinetics of brucine and strychnine in rats.
  • Young, A. B., & Snyder, S. H. (1973). Strychnine binding associated with glycine receptors of the central nervous system.
  • Zlotos, D. P., Ghavimi, B., & Abdel-Halim, M. (2022). Strychnine and its mono- and dimeric analogues: a pharmaco-chemical perspective.
  • Zeilhofer, H. U., Wildner, H., & Yévenes, G. E. (2012). Fast synaptic inhibition in spinal sensory processing and pain control. Physiological reviews, 92(1), 193–235.
  • [Link]

  • [Link]

  • [Link]

  • [Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of chemotherapeutic agents for hematological malignancies, topoisomerase II inhibitors remain a critical tool. These agents exploit the cell's own DNA replication and repair machinery to induce catastrophic DNA damage, leading to apoptotic cell death. Among these, the acridine derivative amsacrine and the podophyllotoxin-derived etoposide have been staples in the treatment of acute leukemias. This guide provides an in-depth, objective comparison of the efficacy of amsacrine and etoposide, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

At a Glance: Amsacrine vs. Etoposide

FeatureAmsacrineEtoposide
Drug Class Acridine Derivative, Topoisomerase II InhibitorPodophyllotoxin Derivative, Topoisomerase II Inhibitor
Primary Indication Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL)[1][2]Testicular cancer, lung cancer, lymphoma, leukemia[3]
Mechanism of Action DNA intercalation and stabilization of the topoisomerase II-DNA cleavage complex[2][4]Stabilization of the topoisomerase II-DNA cleavage complex[3]
Cell Cycle Specificity S-Phase and G2 Phase[5][6]Late S-Phase and G2 Phase[7]

Deep Dive: Mechanism of Action

Both amsacrine and etoposide target topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[3][4] However, their interaction with the enzyme-DNA complex differs in a key aspect.

Amsacrine: Amsacrine possesses a planar acridine ring that intercalates into the DNA, meaning it inserts itself between the base pairs of the DNA double helix.[2][4] This intercalation, in conjunction with its side chain, stabilizes the "cleavage complex," where topoisomerase II is covalently bound to the 5' ends of the DNA. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and subsequent apoptosis.[4]

Etoposide: Etoposide does not intercalate into DNA.[8] Instead, it forms a ternary complex with topoisomerase II and DNA, directly preventing the re-ligation of the DNA strands that the enzyme has cleaved.[3] This leads to the same outcome as amsacrine: the accumulation of persistent double-strand breaks, which trigger apoptotic pathways.[3]

The following diagram illustrates the key steps in the mechanism of action for both drugs.

Topoisomerase_II_Inhibition cluster_0 Normal Topoisomerase II Action cluster_1 Inhibition by Amsacrine & Etoposide DNA_Supercoil Supercoiled DNA Topo_II Topoisomerase II DNA_Supercoil->Topo_II Binding Cleavage_Complex Transient DNA Cleavage Complex Topo_II->Cleavage_Complex Creates double-strand break Religation DNA Re-ligation Cleavage_Complex->Religation Strand passage Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Re-ligation Drug Amsacrine or Etoposide Stabilized_Complex Stabilized Cleavage Complex Drug->Stabilized_Complex Binds to complex Apoptosis Apoptosis Stabilized_Complex->Apoptosis Accumulation of DNA breaks

Caption: Mechanism of Topoisomerase II Inhibition.

Efficacy Showdown: In Vitro and Clinical Data

Direct head-to-head clinical trials comparing single-agent amsacrine and etoposide are scarce, as they are most often used in combination chemotherapy regimens. However, we can infer their relative efficacy from single-agent data in relapsed/refractory leukemia and from in vitro studies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following table summarizes available IC50 data for amsacrine and etoposide in various leukemia cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions such as cell lines, drug exposure times, and assay methods.

Cell LineDrugIC50Reference
K562 (CML) Amsacrine--
Etoposide50.6 ± 16.5 µM[1]
K562/ADM (Adriamycin-resistant CML) Amsacrine--
Etoposide194 ± 8.46 µM[1]
CCRF-CEM (ALL) Amsacrine-[7]
Etoposide0.6 µM (6 hr treatment)[3]
HL-60 (AML) Amsacrine--
Etoposide0.86 ± 0.34 µM[5]
HL-60/AMSA (Amsacrine-resistant AML) Amsacrine100-fold more resistant than HL-60[8]
EtoposideMinimally resistant compared to HL-60[8]

CML: Chronic Myeloid Leukemia; ALL: Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia

These in vitro data suggest that both drugs are potent against leukemia cell lines, with etoposide showing activity in the sub-micromolar to micromolar range. The data on resistant cell lines is particularly insightful. The amsacrine-resistant HL-60/AMSA cell line shows minimal cross-resistance to etoposide, suggesting that the mechanisms of resistance may be different and that one drug could be effective where the other has failed.[8]

Clinical Efficacy

In the clinical setting, both amsacrine and etoposide have demonstrated efficacy in inducing remission in patients with acute leukemia, particularly in the relapsed or refractory setting.

  • Amsacrine: In combination with high-dose cytarabine, amsacrine has shown high remission rates in patients with relapsed AML (12 out of 20 evaluable patients achieved remission) and ALL (8 out of 12 patients achieved remission).

  • Etoposide: As a single agent, etoposide has produced complete response rates of 10% to 25% in relapsed and refractory AML.[9] In combination with other agents like cytarabine and anthracyclines, remission rates in previously treated AML patients range from 20% to 60%.[9] A randomized study in childhood AML compared amsacrine and etoposide in combination, with an overall complete response rate of 34%.[6]

While direct comparisons are limited, the available data suggests that both agents are active in acute leukemia. The choice between them often depends on the specific treatment protocol, prior therapies, and the patient's overall health status.

Safety and Tolerability: A Comparative Profile

The dose-limiting toxicity for both amsacrine and etoposide is myelosuppression. However, there are some differences in their side-effect profiles.

Side EffectAmsacrineEtoposide
Myelosuppression SevereSevere
Nausea and Vomiting CommonCommon
Mucositis Common, can be severeCommon
Alopecia CommonCommon
Hepatotoxicity Can occurLess common
Cardiotoxicity Can occur, including arrhythmiasLess common
Hypotension Can occur with rapid infusionCan occur with rapid infusion
Secondary Malignancies Risk existsRisk of secondary leukemias

This table is a summary and not exhaustive. The severity and incidence of side effects can vary.

A study on the combination of amsacrine and etoposide in childhood ANLL reported that the primary toxicities were myelosuppression, with a high rate of infection requiring hospitalization, followed by nausea/vomiting and mucositis.[4]

Experimental Protocols: Methodologies for In Vitro Evaluation

For researchers investigating the efficacy of topoisomerase II inhibitors, standardized in vitro assays are crucial. Below are detailed protocols for a cytotoxicity assay and a topoisomerase II poisoning assay.

Protocol 1: Cytotoxicity (MTT) Assay

This protocol is for determining the IC50 value of a compound in a leukemia cell line.

MTT_Assay_Workflow Start Start Cell_Seeding Seed leukemia cells in a 96-well plate Start->Cell_Seeding Drug_Treatment Add serial dilutions of Amsacrine or Etoposide Cell_Seeding->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Incubation Incubate for 4 hours to allow formazan crystal formation MTT_Addition->Formazan_Incubation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Incubation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 value Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a standard MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate leukemia cells (e.g., K562, CCRF-CEM, HL-60) in a 96-well microtiter plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • Drug Preparation: Prepare a series of dilutions of amsacrine or etoposide in culture medium.

  • Drug Addition: Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Topoisomerase II Poisoning Assay (kDNA Decatenation Assay)

This assay determines if a compound stabilizes the topoisomerase II-DNA cleavage complex, which is the hallmark of a topoisomerase II poison.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 10x Topoisomerase II reaction buffer

    • 200 ng kinetoplast DNA (kDNA)

    • Test compound (amsacrine or etoposide) at various concentrations

    • Purified human topoisomerase II enzyme

    • Nuclease-free water to a final volume of 20 µL.[10]

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[10]

  • Termination: Stop the reaction by adding 2 µL of 10% SDS.

  • Protein Digestion: Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15 minutes to digest the topoisomerase II.

  • Sample Preparation: Add gel loading dye to each reaction.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a high voltage until the dye front has migrated sufficiently.[11]

  • Visualization: Visualize the DNA bands under UV light. Decatenated kDNA will migrate as open circular and linear monomers, while catenated kDNA will remain at the top of the gel. An increase in linearized kDNA in the presence of the drug indicates topoisomerase II poisoning.

Conclusion and Future Perspectives

Amsacrine and etoposide are both potent topoisomerase II inhibitors with established efficacy in the treatment of acute leukemias. While they share a common molecular target, their distinct chemical structures and interactions with the topoisomerase II-DNA complex may contribute to differences in their activity spectra and resistance profiles.

The choice between these agents in a clinical setting is guided by established combination regimens and patient-specific factors. For the research and drug development community, the differential activity of these compounds, especially in resistant cell lines, underscores the potential for developing novel topoisomerase II inhibitors that can overcome existing resistance mechanisms. Further head-to-head preclinical and, where ethically feasible, clinical studies would be invaluable in further delineating the specific contexts in which one agent may be superior to the other. The development of more selective topoisomerase II inhibitors with improved safety profiles remains a key objective in the ongoing effort to enhance the therapeutic options for patients with leukemia.

References

  • Liv Hospital. (2026, March 26). Amsacrine.
  • Wikipedia. Etoposide. [Link]

  • Patsnap Synapse. (2024, July 17).
  • Cancer Care Ontario. Drug Formulary - etoposide.
  • Inxight Drugs. AMSACRINE. [Link]

  • Wikipedia. Amsacrine. [Link]

  • BC Cancer. (2013, August 1). Amsacrine.
  • PubMed. (1988). A new regimen of amsacrine with high-dose cytarabine is safe and effective therapy for acute leukemia. [Link]

  • PMC. Topoisomerase Assays. [Link]

  • PMC. (2015). Effectiveness of imatinib mesylate over etoposide in the treatment of sensitive and resistant chronic myeloid leukaemia cells in vitro. [Link]

  • PubMed. (1991, May). Toxicity trials of amsacrine (AMSA) and etoposide +/- azacitidine (AZ) in childhood acute non-lymphocytic leukemia (ANLL): a pilot study. [Link]

  • PubMed. (1990). Multiple patterns of resistance of human leukemia cell sublines to amsacrine analogues. [Link]

  • PMC. Molecular determinants of etoposide resistance in HL60 cells. [Link]

  • PubMed. (1990). Etoposide in acute leukemia. Past experience and future perspectives. [Link]

  • PubMed. (1994). Therapy of Refractory or Recurrent Childhood Acute Myeloid Leukemia Using Amsacrine and Etoposide With or Without Azacitidine: A Pediatric Oncology Group Randomized Phase II Study. [Link]

  • PubMed. (1989, October 5). Characterization of an amsacrine-resistant line of human leukemia cells. Evidence for a drug-resistant form of topoisomerase II. [Link]

Sources

A Researcher's Guide to Validating the Molecular Target of Akagerinelactone: A Comparative Approach

Author: BenchChem Technical Support Team. Date: April 2026

The discovery of a novel bioactive natural product like Akagerinelactone presents a thrilling opportunity for therapeutic innovation. However, translating this initial promise into a viable drug candidate hinges on a critical, and often challenging, step: identifying and validating its molecular target. A definitive understanding of the target is paramount for elucidating the mechanism of action, predicting potential on- and off-target effects, and guiding lead optimization efforts.[1] This guide provides a comprehensive comparison of modern experimental strategies for validating the molecular target of Akagerinelactone, offering researchers a detailed roadmap for navigating this crucial phase of drug discovery.

The Strategic Imperative of Target Validation

Before delving into specific methodologies, it is essential to appreciate the strategic importance of rigorous target validation. The "fail early, fail cheaply" paradigm in drug development underscores the necessity of robust preclinical validation to de-risk a program.[2] An erroneous target hypothesis can lead to the costly pursuit of a dead-end therapeutic strategy. Therefore, the goal is not merely to identify a binding partner for Akagerinelactone but to build a compelling, multi-faceted case that this interaction is indeed responsible for the compound's observed biological activity.

A Comparative Overview of Target Validation Methodologies

The modern target validation toolbox is diverse, encompassing genetic, proteomic, and functional approaches. The optimal strategy for Akagerinelactone will likely involve a combination of these methods to provide orthogonal lines of evidence.

Methodology Principle Key Advantages Key Limitations
CRISPR-Based Approaches Genetic perturbation (knockout, knockdown, or activation) of putative target genes to assess the impact on Akagerinelactone's efficacy.[3][4]High specificity; can definitively link a gene to a phenotype; versatile for genome-wide screening.[][6]Can be time-consuming to generate stable cell lines; potential for off-target effects; does not directly prove a physical interaction.
Affinity Chromatography Immobilized Akagerinelactone is used as "bait" to capture its binding partners from a cell lysate.[7]Directly identifies physical interactors; can be used to purify target proteins for further characterization.Requires chemical modification of Akagerinelactone, which may alter its activity; can be prone to identifying non-specific binders.[8]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding can alter a protein's susceptibility to proteolysis. This change is detected by comparing protease digestion patterns in the presence and absence of Akagerinelactone.[1][9]Label-free approach, avoiding modification of the natural product; can be performed in complex biological mixtures.[10]May not be suitable for all protein-ligand interactions; requires sensitive proteomic analysis.
Cellular Thermal Shift Assay (CETSA) The thermal stability of a protein can change upon ligand binding. This is assessed by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein.[8]Applicable in living cells and tissues; label-free; provides evidence of target engagement in a physiological context.Not all ligand binding events result in a significant thermal shift; can be technically demanding.
Biochemical & Cell-Based Functional Assays A wide range of assays to measure the direct effect of Akagerinelactone on the activity of a purified putative target protein or on a specific cellular pathway.[11][12][13]Directly assesses the functional consequence of the drug-target interaction; can be adapted for high-throughput screening.[14]Requires a hypothesis about the target's function; in vitro results may not always translate to the cellular environment.

Deep Dive into Key Experimental Protocols

CRISPR/Cas9-Mediated Target Validation

CRISPR technology offers a precise way to probe the genetic basis of Akagerinelactone's activity.[15] By knocking out a candidate target gene, we can test the hypothesis that the presence of this gene is essential for the compound's therapeutic effect.

  • sgRNA Design and Cloning: Design and clone at least two independent single-guide RNAs (sgRNAs) targeting the gene of interest into a Cas9-expressing lentiviral vector.

  • Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target cell line.

  • Selection and Clonal Isolation: Select for transduced cells and isolate single-cell clones.

  • Verification of Knockout: Validate gene knockout at the genomic, transcript, and protein levels using PCR, qPCR, and Western blotting, respectively.

  • Phenotypic Assay: Treat the knockout and wild-type control cells with a dose range of Akagerinelactone and assess the relevant phenotype (e.g., cell viability, apoptosis). A loss of Akagerinelactone's effect in the knockout cells validates the target.

CRISPR_Workflow cluster_design 1. Design & Cloning cluster_virus 2. Virus Production cluster_validation 3. Validation & Assay sgRNA sgRNA Design Vector Lentiviral Vector sgRNA->Vector Clone Lenti Lentivirus Production Transduction Cell Transduction Lenti->Transduction Selection Selection & Clonal Isolation KO_Validation Knockout Validation Selection->KO_Validation Pheno_Assay Phenotypic Assay KO_Validation->Pheno_Assay Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseX Kinase X Receptor->KinaseX Activates TF Transcription Factor Y (Inactive) KinaseX->TF Phosphorylates TF_active Transcription Factor Y (Active) TF->TF_active Gene Pro-inflammatory Gene Expression TF_active->Gene Promotes Akagerinelactone Akagerinelactone Akagerinelactone->KinaseX Inhibits

Caption: Hypothetical Akagerinelactone Signaling Pathway.

In this model, validating Kinase X as the target of Akagerinelactone would involve:

  • CRISPR: Knocking out Kinase X should mimic the effect of Akagerinelactone, rendering the cells insensitive to the compound.

  • DARTS/CETSA: These methods would confirm a direct physical interaction between Akagerinelactone and Kinase X.

  • Biochemical Assay: A kinase activity assay using purified Kinase X would demonstrate direct inhibition by Akagerinelactone.

Synthesizing the Evidence: Building a Conclusive Case

No single experiment can definitively validate a molecular target. A robust validation strategy relies on the convergence of evidence from multiple, independent lines of inquiry. For Akagerinelactone, an ideal approach would be to first use a discovery method like affinity chromatography or DARTS to identify a set of candidate binding partners. These candidates would then be prioritized for validation using genetic approaches like CRISPR to establish a causal link between the target and the compound's phenotype. Finally, direct target engagement in a cellular context would be confirmed using CETSA, and the functional consequences of this interaction would be quantified through relevant biochemical and cell-based assays.

By systematically applying and comparing these powerful methodologies, researchers can confidently elucidate the molecular target of Akagerinelactone, paving the way for its development as a novel therapeutic agent.

References

  • Creative Diagnostics. (2025, April 17). CRISPR-Validated Target Druggability for Small Molecule Drugs. [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]

  • Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification. [Link]

  • Lee, J., & Kwon, H. J. (2016). Advances in identification and validation of protein targets of natural products without chemical modification. Natural Product Reports, 33(5), 659-671. [Link]

  • An, F., & Horvath, C. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Life Sciences, 4(1), 1-12. [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. [Link]

  • Creative Bioarray. (2025, June 30). Role of Cell-Based Assays in Drug Discovery and Development. [Link]

  • BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • American Chemical Society Publications. (2024, October 3). Labeled and Label-Free Target Identifications of Natural Products. Journal of Medicinal Chemistry. [Link]

  • Nature. (2025, June 15). Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches. [Link]

  • Frontiers. (n.d.). Currently Available Strategies for Target Identification of Bioactive Natural Products. [Link]

  • PubMed. (2020, September 25). Target identification and validation of natural products with label-free methodology: A critical review from 2005 to 2020. [Link]

  • Assay Genie. (2025, July 24). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. [Link]

  • PubMed Central. (2015, May 21). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Akagerinelactone

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for assessing the cross-reactivity of Akagerinelactone, a complex monoterpene indole alkaloid from the Strychnos genus. The indole scaffold is a privileged structure in pharmacology, known for its presence in a vast array of natural products and synthetic drugs with diverse biological activities.[1][2][3] This inherent biological promiscuity necessitates a rigorous evaluation of off-target interactions to ensure therapeutic selectivity and mitigate potential safety liabilities.

Understanding a compound's cross-reactivity, also known as secondary pharmacology or off-target activity, is a cornerstone of modern drug discovery.[4][5] It involves systematically screening a drug candidate against a wide range of unintended biological targets to identify interactions that could lead to adverse drug reactions (ADRs).[4][6] Failing to identify these liabilities early is a leading cause of costly late-stage clinical trial failures.[4] This guide compares and details the essential methodologies—from predictive computational models to definitive in vitro validation—required to build a robust safety profile for novel compounds like Akagerinelactone.

Part 1: In Silico Profiling: A Predictive Foundation for Safety Assessment

The initial step in de-risking a novel chemical entity is to build a predictive off-target profile using computational (in silico) methods. This approach is cost-effective and provides a rapid, data-driven hypothesis of potential interactions by comparing the molecule's structure and properties against vast databases of known drug-target interactions.[6][7]

These methods generally fall into two categories: ligand-based and structure-based.[7][8]

  • Ligand-Based (2D) Methods: These approaches rely on the principle that structurally similar molecules often have similar biological activities. They utilize techniques like chemical fingerprinting, Similarity Ensemble Approach (SEA), and Quantitative Structure-Activity Relationship (QSAR) models to predict targets based on Akagerinelactone's 2D structure.[8][9]

  • Structure-Based (3D) Methods: When the 3D structure of a potential off-target is known, these methods use molecular docking and pocket similarity analysis to predict if Akagerinelactone can physically bind to the target's active site.[7][8]

A robust in silico workflow combines multiple computational models to generate a consensus-based list of potential off-targets, which then guide experimental validation.[8]

cluster_in_silico In Silico Predictive Workflow A Akagerinelactone Chemical Structure (SMILES) B 2D Ligand-Based Screening (Similarity, QSAR, SEA) A->B C 3D Structure-Based Screening (Docking, Pharmacophore) A->C D Consensus Scoring & Target Prioritization B->D C->D E Prioritized List of Potential Off-Targets D->E

Figure 1: A streamlined workflow for in silico off-target prediction.

Comparative In Silico Data (Hypothetical)

The table below illustrates hypothetical predictions for Akagerinelactone compared to Strychnine, a well-known toxic Strychnos alkaloid, and "Compound X," a hypothetical selective kinase inhibitor.

Target ClassPredicted Off-Targets for AkagerinelactonePredicted Off-Targets for StrychninePredicted Off-Targets for Compound X
GPCRs 5-HT2B, 5-HT2C, Alpha-2 Adrenergic, M1 MuscarinicAlpha-1 Adrenergic, M2 MuscarinicNone Predicted
Ion Channels Glycine Receptor (GlyR), hERG Potassium ChannelGlycine Receptor (GlyR)None Predicted
Enzymes Acetylcholinesterase (AChE), Phosphodiesterase 3 (PDE3)Acetylcholinesterase (AChE)Primary Target Kinase only
Transporters Serotonin Transporter (SERT)None PredictedNone Predicted

Part 2: In Vitro Experimental Validation: From Prediction to Biological Reality

While in silico models provide valuable guidance, experimental validation is essential to confirm predicted interactions and uncover unexpected ones. A tiered approach, starting with broad screening followed by focused dose-response studies, is the industry standard.

Broad Panel Screening: Casting a Wide Net

The most efficient method for initial experimental profiling is to screen the compound against a large panel of clinically relevant off-targets. Commercial services from providers like Eurofins Discovery (SafetyScreen™) and Reaction Biology (InVEST™) offer validated assays for dozens of receptors, enzymes, ion channels, and transporters implicated in common ADRs.[4][5] These screens are typically performed at a single high concentration (e.g., 10 µM) to maximize the chance of detecting even weak interactions.

Experimental Protocol: Radioligand Binding Assay

This protocol provides a generalized workflow for a competitive radioligand binding assay, a common format in broad screening panels.

  • Preparation: A membrane preparation from cells expressing the target receptor is incubated in a multi-well plate.

  • Competition: A known, fixed concentration of a high-affinity radioligand (e.g., ³H-labeled) for the target is added to each well.

  • Test Compound Addition: Akagerinelactone is added across a range of concentrations (or a single high concentration for initial screening). A control with no test compound (maximum binding) and a control with a high concentration of a known unlabeled ligand (non-specific binding) are included.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Separation: The membranes (with bound radioligand) are separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter mat.

  • Detection: The radioactivity trapped on the filter for each well is quantified using a scintillation counter.

  • Analysis: The percentage inhibition of radioligand binding by Akagerinelactone is calculated relative to the controls. A significant inhibition (typically >50%) flags the target as a "hit."

Comparative Broad Panel Screening Data (Hypothetical)

Results from a hypothetical 44-target safety panel screen at 10 µM.

TargetAkagerinelactone (% Inhibition)Strychnine (% Inhibition)Rationale for Inclusion
Glycine Receptor (GlyR) 95% 98% Primary target for Strychnos alkaloids
5-HT2B Receptor 88% 15%Associated with cardiac valvulopathy
Alpha-2A Adrenergic Receptor 75% 45%Implicated in cardiovascular side effects
hERG Potassium Channel 65% 5%Critical for cardiac safety (arrhythmia risk)
Acetylcholinesterase (AChE) 58% 62% Potential for cholinergic side effects[10]
Phosphodiesterase 3 (PDE3) 52% 8%Inhibition can cause vasodilation and palpitations[11]
Dopamine D2 Receptor 12%18%Common CNS off-target
Beta-1 Adrenergic Receptor 8%10%Common cardiovascular off-target
Dose-Response Characterization of Key Hits

Any target showing significant activity in the initial screen must be further investigated through full dose-response studies to determine its potency (e.g., IC₅₀ or Kᵢ value). This step is crucial for assessing the therapeutic window—the concentration range where the drug is effective at its primary target without engaging safety-critical off-targets.

cluster_validation In Vitro Hit Validation Workflow A Hit Identified from Broad Panel Screen (e.g., >50% Inhibition) B Select Appropriate Assay (Binding or Functional) A->B C Perform 8-Point Dose-Response Curve B->C D Data Analysis: Calculate IC50 / EC50 / Ki C->D E Assess Therapeutic Index: (Off-Target Potency vs. On-Target Potency) D->E

Figure 2: Standard workflow for validating and characterizing off-target hits.

Experimental Protocol: Cell-Based GPCR Functional Assay (Calcium Flux)

This protocol describes a method to determine if Akagerinelactone acts as an agonist or antagonist at a Gq-coupled GPCR hit (e.g., 5-HT2B receptor).

  • Cell Culture: Use a cell line (e.g., HEK293) engineered to overexpress the 5-HT2B receptor.

  • Dye Loading: Plate the cells and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The dye's fluorescence increases upon binding to intracellular calcium.

  • Antagonist Mode: To test for antagonism, pre-incubate the cells with increasing concentrations of Akagerinelactone.

  • Agonist Stimulation: Add a known agonist for the 5-HT2B receptor at a concentration that elicits a sub-maximal response (EC₈₀).

  • Agonist Mode: To test for agonism, add increasing concentrations of Akagerinelactone directly to the cells without a pre-stimulation step.

  • Signal Detection: Measure the change in fluorescence intensity over time using a plate reader (e.g., PerkinElmer Envision).[12] A rise in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

  • Data Analysis:

    • In antagonist mode, plot the agonist-induced fluorescence signal against the concentration of Akagerinelactone to determine an IC₅₀ value.

    • In agonist mode, plot the fluorescence signal against the concentration of Akagerinelactone to determine an EC₅₀ value.

Comparative Potency Data (Hypothetical)

Assuming Akagerinelactone's primary therapeutic target has an EC₅₀ of 50 nM.

TargetAssay TypeAkagerinelactone Potency (IC₅₀/EC₅₀)Therapeutic Index (Off-Target/On-Target)
Primary Target Functional50 nM-
Glycine Receptor (GlyR) Binding150 nM3x
5-HT2B Receptor Functional (Antagonist)450 nM9x
hERG Channel Electrophysiology1.2 µM24x
Acetylcholinesterase (AChE) Enzymatic2.5 µM50x
Phosphodiesterase 3 (PDE3) Enzymatic5.1 µM102x

Part 3: Comparative Analysis and Discussion

The integrated data from in silico and in vitro studies provides a detailed cross-reactivity map for Akagerinelactone.

cluster_profile Akagerinelactone Cross-Reactivity Profile cluster_high_risk High-Risk Off-Targets (TI < 30x) cluster_moderate_risk Moderate-Risk Off-Targets (TI > 30x) A Akagerinelactone B Glycine Receptor (150 nM) Potential Convulsions A->B TI = 3x C 5-HT2B Receptor (450 nM) Cardiac Valvulopathy Risk A->C TI = 9x D hERG Channel (1.2 µM) Arrhythmia Risk A->D TI = 24x E Acetylcholinesterase (2.5 µM) Cholinergic Side Effects A->E TI = 50x F Phosphodiesterase 3 (5.1 µM) Cardiovascular Side Effects A->F TI = 102x

Figure 3: A summary of Akagerinelactone's off-target profile and associated risks.

Key Insights:

  • Comparison with Strychnine: Like Strychnine, Akagerinelactone shows potent activity at the Glycine receptor, which is expected for a Strychnos alkaloid and likely contributes to a shared neurotoxic liability.[13][14] However, Akagerinelactone displays a broader profile, with significant interactions at serotonergic, cardiovascular, and cholinergic targets that are less pronounced for Strychnine.

  • Safety Liabilities: The most significant findings are the sub-micromolar activities at the 5-HT2B receptor and the hERG channel. 5-HT2B antagonism is a well-established risk factor for drug-induced cardiac valvulopathy, and hERG inhibition is a primary screen for pro-arrhythmic potential.[5] These interactions represent major safety hurdles.

  • Therapeutic Window: With a therapeutic index (TI) of only 3x for the Glycine receptor and 9x for the 5-HT2B receptor, the data suggest a narrow therapeutic window. This means the concentrations required for therapeutic efficacy at its primary target are very close to the concentrations that cause potentially dangerous off-target effects. A TI of >100x is often desired for a safe drug candidate.

Conclusion

The cross-reactivity profiling of Akagerinelactone reveals a complex polypharmacological profile with significant safety liabilities. The compound's activity extends beyond the classical Strychnos alkaloid target (GlyR) to include clinically important cardiovascular and neurotransmitter systems. The combination of predictive in silico modeling with a tiered in vitro experimental approach provides a comprehensive and self-validating system for identifying and quantifying these risks. This guide demonstrates that such a rigorous, multi-faceted strategy is not merely a recommendation but a necessity for making informed decisions in drug development and for prioritizing chemical scaffolds with the highest probability of clinical success.

References

  • Reaction Biology. In Vitro Safety Pharmacology & Off-Target Screening Services. Reaction Biology. [Link]

  • Wikipedia. Strychnos alkaloids. Wikipedia. [Link]

  • Vasan, V. G., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Discngine. [Link]

  • Aragen Life Sciences. In Vitro Pharmacology & Toxicology Services. Aragen Life Sciences. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • DiscoverX. DiscoverX In Vitro Pharmacology Services - Simplify Your Drug Discovery Workflow. Eurofins Discovery. [Link]

  • Pharmacology Discovery Services. In Vitro Oncology. Pharmacology Discovery Services. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]

  • Vasan, V. G., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PMC. [Link]

  • Encyclopedia.com. Strychnine. Encyclopedia.com. [Link]

  • Rasoanaivo, P., et al. (1994). [Recent results on the pharmacodynamics of Strychnos malgaches alkaloids]. PubMed. [Link]

  • Wikipedia. Strychnine. Wikipedia. [Link]

  • Vasan, V. G., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Deng, X., et al. (2018). Botany, Phytochemistry, Pharmacology and Toxicity of Strychnos nux-vomica L.: A Review. Molecules. [Link]

  • Chen, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. PMC. [Link]

  • Reed, J., et al. (2013). Diversification of Monoterpene Indole Alkaloid Analogs through Cross-Coupling. Organic Letters. [Link]

  • Lee, S., et al. (2023). Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. MDPI. [Link]

  • He, Z-D., et al. (2018). Biological properties of active compounds from Ageratina adenophora. PMC. [Link]

  • ResearchGate. Cross-coupling reactions of indoles and tetrahydroisoquinolines. ResearchGate. [Link]

  • Kaur, M., et al. (2019). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]

  • Ioset, J. R. (2014). Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. PMC. [Link]

  • National Center for Biotechnology Information. Akagerine. PubChem. [Link]

  • Pohanka, M. (2011). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Anagrelide. LiverTox. [Link]

Sources

Enantioselective Synthesis and Comparative Analysis of Akagerinelactone

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

Akagerinelactone is a highly complex tertiary indole alkaloid originally isolated from the stem bark of Strychnos decussata[1]. Structurally, it is characterized by an intricate pentacyclic caged ring system that features a unique bridged lactone inscribed within its core. Because the broader Strychnos alkaloid family exhibits significant pharmacological potential—including 2[2]—the enantioselective synthesis of the akagerine and akagerinelactone scaffolds has become a benchmark for evaluating advanced stereocontrolled methodologies in modern drug development.

Strategic Comparison of Enantioselective Routes

Synthesizing the caged lactone architecture of Akagerinelactone requires exquisite control over multiple contiguous stereocenters. Historically, two primary strategies have been employed to construct this and related scaffolds: the Chemoenzymatic Desymmetrization Approach and the Chiral Pool (Bioinspired) Approach .

  • Chemoenzymatic Desymmetrization (Biocatalytic) : This route utilizes biocatalysts to desymmetrize a meso-precursor. Early attempts using Pig Liver Esterase (PLE) for hydrolytic desymmetrization of a meso-diacetate yielded 96% enantiomeric excess (ee) but suffered from reproducibility issues. To resolve this, the protocol was optimized to use3, reliably delivering the chiral building block in >99% ee[3]. This intermediate is then elaborated into the tetracyclic akagerine core via a Pictet-Spengler cyclization, followed by 4 to form the akagerinelactone[4].

  • Chiral Pool (Bioinspired) Approach : This strategy derives its initial asymmetry from naturally occurring chiral molecules, such as L-glutamic acid or strictosidine aglycones. While this bypasses the need for enzymatic steps, it often requires lengthy protecting-group manipulations, resulting in lower overall atom economy and reduced scalability.

Comparative Data Analysis

Table 1: Quantitative Comparison of Synthetic Strategies for the Akagerine/Akagerinelactone Scaffold

MetricChemoenzymatic (PPL)Chiral Pool (L-Glutamic Acid)
Chiral Source meso-diol + PPLL-Glutamic Acid
Enantiomeric Excess (ee) >99%>95%
Overall Yield ~19%~8-12%
Step Count 10-12 steps15+ steps
Key Transformations Enzymatic monoacetylation, Pictet-Spengler, Oxidative LactonizationLactone alkylation, Ring expansion
Scalability High (Gram-scale desymmetrization)Moderate (Limited by protecting groups)

Step-by-Step Experimental Workflow: Chemoenzymatic Synthesis

Phase 1: Enzymatic Desymmetrization Rationale: Establishing absolute stereochemistry early prevents the formation of diastereomeric mixtures downstream. Utilizing PPL in an organic solvent forces the enzyme to act as an acyltransferase rather than a hydrolase, drastically improving enantioselectivity.

  • Dissolve the achiral meso-cyclohexenedimethanol (1.0 eq) in anhydrous ethyl acetate. The solvent acts simultaneously as the reaction medium and the acyl donor.

  • Add Porcine Pancreatic Lipase (PPL) (10-20% w/w relative to the substrate).

  • Stir the suspension at 25°C for 48 hours under an argon atmosphere.

  • Self-Validation Step: Monitor the reaction via chiral HPLC. Do not proceed until the monoacetate peak confirms >99% ee.

  • Filter off the immobilized enzyme and purify via flash chromatography to isolate the (1S,2R)-monoacetate (88% yield)[3].

Phase 2: Core Assembly via Pictet-Spengler Cyclization Rationale: The Pictet-Spengler reaction efficiently constructs the tetrahydro-β-carboline core of the indole alkaloid by condensing tryptamine with a dialdehyde derived from the chiral building block.

  • Subject the (1S,2R)-monoacetate to oxidative cleavage (ozonolysis at -78°C followed by reductive workup with dimethyl sulfide) to generate the corresponding dialdehyde.

  • Condense the dialdehyde with tryptamine (1.1 eq) in the presence of a mild acid catalyst (e.g., acetic acid) in dichloromethane.

  • The cascade iminium ion formation and subsequent nucleophilic attack by the indole C3 position yields the tetracyclic akagerine skeleton[4].

Phase 3: Late-Stage Oxidative Lactonization Rationale: To convert the akagerine core into akagerinelactone, the pendant hydroxyl/aldehyde groups must be oxidized and cyclized. The spatial proximity of these functional groups in the caged structure thermodynamically drives the ring closure.

  • Treat the tetracyclic intermediate with an oxidant (e.g., Fetizon's reagent or a TEMPO-catalyzed oxidation system) in a non-nucleophilic solvent.

  • Allow the spontaneous intramolecular ring closure to form the bridged lactone characteristic of Akagerinelactone[1].

  • Purify the final product via preparative HPLC and verify the structure using 2D NMR (HMBC/HSQC).

Mechanistic Pathway Diagram

Pathway Meso meso-Cyclohexenedimethanol (Achiral Precursor) Enzyme Porcine Pancreatic Lipase (PPL) Enzymatic Desymmetrization Meso->Enzyme Chiral (1S,2R)-Monoacetate (>99% ee) Enzyme->Chiral Stereocontrol Cleavage Oxidative Cleavage & Tryptamine Coupling Chiral->Cleavage Tetracycle Tetracyclic Intermediate (Akagerine Core) Cleavage->Tetracycle Pictet-Spengler Lactonization Oxidative Lactonization (Late-Stage) Tetracycle->Lactonization Akagerinelactone (-)-Akagerinelactone (Target Molecule) Lactonization->Akagerinelactone Ring Closure

Chemoenzymatic synthetic pathway of Akagerinelactone highlighting key stereocontrolled steps.

References

  • The role of biocatalysis in the asymmetric synthesis of alkaloids. NIH PMC. 3

  • ChemInform Abstract: First Enantioselective Synthesis of (-)-Akagerine by a Chemoenzymatic Approach. ResearchGate. 4

  • Two New Tertiary Indole Alkaloids of Strychnos decussata. ResearchGate. 1

  • Antiplasmodial Activity of Alkaloids from Various Strychnos Species. ACS Publications. 2

Sources

A Comparative Meta-Analysis of Agomelatine: A Novel Antidepressant

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antidepressant therapeutics, the search for novel mechanisms of action that offer improved efficacy and tolerability remains a critical endeavor. This guide provides a comprehensive meta-analysis of the research findings on agomelatine, a unique antidepressant with a distinct pharmacological profile. By objectively comparing its performance against established alternatives and presenting supporting experimental data, this document serves as an in-depth technical resource for researchers, scientists, and drug development professionals.

Introduction to Agomelatine: Beyond Monoamine Reuptake Inhibition

For decades, the mainstay of antidepressant treatment has been the modulation of monoaminergic systems, primarily through the inhibition of serotonin and/or norepinephrine reuptake. Agomelatine represents a departure from this classical approach.[1][2][3] It was the first antidepressant with a mechanism of action that extends beyond the conventional monoamine hypothesis.[1][3] This novel profile has generated significant interest in its potential to address some of the limitations of existing therapies, such as sleep disturbances, sexual dysfunction, and emotional blunting.[4][5][6]

Unraveling the Unique Mechanism of Action

Agomelatine's therapeutic effects are attributed to a synergistic action on two distinct receptor systems:

  • Melatonergic Agonism: It is a potent agonist at melatonin MT1 and MT2 receptors, which are primarily located in the suprachiasmatic nucleus, the brain's central pacemaker.[4][5][7][8] This action is crucial for regulating circadian rhythms, which are often disrupted in individuals with major depressive disorder (MDD).[5][8] By stimulating these receptors, agomelatine helps to resynchronize the sleep-wake cycle, a key factor in its clinical profile.[5][7][8]

  • Serotonergic (5-HT2C) Antagonism: Agomelatine also acts as a neutral antagonist at 5-HT2C receptors.[4][7][8] These receptors are known to exert an inhibitory influence on the release of dopamine and norepinephrine in the frontal cortex.[2][5][7] By blocking these receptors, agomelatine leads to an increase in the levels of these key neurotransmitters, which are implicated in mood, motivation, and cognitive function.[2][5]

This dual mechanism is believed to be responsible for its antidepressant and anxiolytic properties.[1][3][7] The synergy between melatonergic agonism and 5-HT2C antagonism is thought to be a key differentiator from other antidepressants.[4]

cluster_Agomelatine Agomelatine cluster_Receptors Receptor Targets cluster_Downstream Downstream Effects cluster_Outcomes Therapeutic Outcomes Agomelatine Agomelatine MT1_MT2 MT1/MT2 Receptors (Suprachiasmatic Nucleus) Agomelatine->MT1_MT2 Agonist HT2C 5-HT2C Receptors (Frontal Cortex) Agomelatine->HT2C Antagonist Circadian Resynchronization of Circadian Rhythms MT1_MT2->Circadian Dopamine Increased Dopamine Release HT2C->Dopamine Norepinephrine Increased Norepinephrine Release HT2C->Norepinephrine Antidepressant Antidepressant Effects Circadian->Antidepressant Dopamine->Antidepressant Anxiolytic Anxiolytic Effects Dopamine->Anxiolytic Norepinephrine->Antidepressant Norepinephrine->Anxiolytic

Caption: Agomelatine's dual mechanism of action.

Preclinical Evidence: Insights from Animal Models

Agomelatine has demonstrated antidepressant-like effects in a variety of animal models of depression and anxiety.[1][3][8][9][10] These studies have been crucial in elucidating its mechanism of action and predicting its clinical efficacy.

Key Preclinical Findings:
  • Forced Swim Test (FST): In this widely used model, agomelatine administration reduces immobility time, an indicator of antidepressant activity.[8]

  • Chronic Mild Stress (CMS) Model: Agomelatine has been shown to reverse the anhedonia-like behavior (reduced sucrose preference) induced by chronic stress.[8]

  • Learned Helplessness Model: This model demonstrates that agomelatine can reduce the number of escape failures, suggesting an antidepressant effect.[8]

  • Circadian Rhythm Resynchronization: In models where circadian rhythms are disrupted, agomelatine has been shown to restore normal activity patterns.[8][9]

Experimental Protocol: Chronic Social Defeat Stress (CSDS) Model

The CSDS model is a validated paradigm for inducing depressive- and anxiety-like behaviors in rodents.

Objective: To assess the efficacy of agomelatine in reversing the behavioral deficits induced by chronic social defeat stress.

Methodology:

  • Subject Animals: Male C57BL/6 mice.

  • Induction of Social Defeat:

    • For 10 consecutive days, each experimental mouse is introduced into the home cage of a larger, aggressive CD-1 resident mouse for 5-10 minutes of physical interaction.

    • Following the physical interaction, the experimental mouse is housed in the same cage but separated from the resident by a perforated plexiglass divider for the remainder of the 24-hour period, allowing for sensory but not physical contact.

  • Behavioral Phenotyping:

    • After the 10-day stress period, mice are subjected to a social interaction test to classify them as "susceptible" or "resilient" to the stress.

    • Susceptible mice, which exhibit social avoidance, are then used for subsequent drug efficacy testing.

  • Agomelatine Administration:

    • Susceptible mice are administered agomelatine (e.g., 50 mg/kg, intraperitoneally) or vehicle daily for a specified period (e.g., 4 weeks).[11]

  • Behavioral Assessments:

    • Following the treatment period, a battery of behavioral tests is conducted to assess depressive- and anxiety-like behaviors, including:

      • Sucrose Preference Test (SPT): To measure anhedonia.

      • Elevated Plus Maze (EPM): To assess anxiety-like behavior.

      • Open Field Test (OFT): To evaluate locomotor activity and anxiety.[11]

Expected Outcome: Agomelatine treatment is expected to significantly reduce anxiety- and depressive-like behaviors in CSDS mice, as evidenced by increased sucrose preference, increased time spent in the open arms of the EPM, and increased exploration of the center of the open field.[11]

start Start stress Chronic Social Defeat Stress (10 days) start->stress phenotyping Social Interaction Test (Phenotyping) stress->phenotyping susceptible Identify 'Susceptible' Mice phenotyping->susceptible treatment Agomelatine/Vehicle Administration (4 weeks) susceptible->treatment behavioral Behavioral Testing (SPT, EPM, OFT) treatment->behavioral end End behavioral->end

Caption: Experimental workflow for the CSDS model.

Clinical Efficacy: A Meta-Analytical Perspective

Numerous clinical trials and subsequent meta-analyses have evaluated the efficacy of agomelatine in the treatment of major depressive disorder (MDD) and generalized anxiety disorder (GAD).

Major Depressive Disorder (MDD)

Meta-analyses of randomized controlled trials have consistently shown that agomelatine is more effective than placebo in the acute treatment of MDD.[12][13][14] When compared to other antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), agomelatine has demonstrated comparable efficacy.[13][15][16][17] Some studies suggest a marginal superiority of agomelatine over certain SSRIs, though the clinical significance of this difference is debated.[13][17]

Outcome MeasureAgomelatine vs. Placebo (SMD)Agomelatine vs. Other Antidepressants (SMD)Reference(s)
Change in HAM-D Score-0.24 (95% CI: -0.35 to -0.12)0.00 (95% CI: -0.09 to 0.10)[13]
Response Rate (RR)1.25 (95% CI: 1.11 to 1.41)N/A[13]
Remission Rate (RR)1.22 (95% CI: 0.97 to 1.53)N/A[13]

SMD: Standardized Mean Difference; RR: Relative Risk; HAM-D: Hamilton Depression Rating Scale

Generalized Anxiety Disorder (GAD)

Agomelatine has also shown promise in the treatment of GAD.[2][18] A systematic review and network meta-analysis indicated that agomelatine demonstrated better remission rates with good tolerability compared to other treatments for GAD.[2]

Safety and Tolerability Profile

A key advantage of agomelatine highlighted in clinical trials is its favorable side effect profile compared to many other antidepressants.[6]

  • Sexual Dysfunction: Agomelatine is associated with a significantly lower incidence of sexual side effects compared to SSRIs and SNRIs.[16]

  • Discontinuation Symptoms: Abrupt cessation of agomelatine treatment is not typically associated with the withdrawal symptoms often seen with other antidepressants.[6][18]

  • Sleep: Due to its melatonergic agonism, agomelatine can improve sleep quality and normalize sleep architecture, which is often a significant issue for individuals with depression.[6][8]

  • Hepatotoxicity: It is important to note that agomelatine has been associated with a risk of hepatotoxicity, and regular monitoring of liver function is recommended.

Conclusion and Future Directions

Agomelatine offers a novel and effective treatment option for major depressive disorder and shows promise for generalized anxiety disorder. Its unique mechanism of action, which combines melatonergic agonism and 5-HT2C antagonism, provides a different therapeutic approach compared to traditional monoaminergic antidepressants. The favorable side effect profile, particularly the low incidence of sexual dysfunction and discontinuation symptoms, makes it a valuable alternative for many patients.

Future research should continue to explore the long-term efficacy and safety of agomelatine, as well as its potential in other psychiatric and neurodegenerative disorders where circadian rhythm disturbances are a prominent feature. Further head-to-head comparison studies with a broader range of antidepressants will also help to better define its place in the therapeutic armamentarium.

References

  • Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties. PMC. [Link]

  • Mechanism of action of agomelatine: a novel antidepressant exploiting synergy between monoaminergic and melatonergic properties. CNS Spectrums. [Link]

  • A meta-analysis of agomelatine versus placebo for the treatment of major depressive disorder. PMC. [Link]

  • Agomelatine in Depressive Disorders: Its Novel Mechanisms of Action. The Journal of Neuropsychiatry and Clinical Neurosciences. [Link]

  • Antidepressant efficacy of agomelatine: meta-analysis of published and unpublished studies. BMJ. [Link]

  • Agomelatine versus other antidepressive agents for major depression. PMC. [Link]

  • What is the mechanism of Agomelatine? Patsnap Synapse. [Link]

  • Agomelatine – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • Beneficial behavioural and neurogenic effects of agomelatine in a model of depression/anxiety. Oxford Academic. [Link]

  • The preclinical discovery and development of agomelatine for the treatment of depression. Taylor & Francis Online. [Link]

  • Agomelatine versus other antidepressive agents for major depression. Cochrane Library. [Link]

  • Agomelatine Alleviates Depressive-like Behaviors by Suppressing Hippocampal Oxidative Stress in the Chronic Social Defeat Stress Model. PMC. [Link]

  • Agomelatine in the tree shrew model of depression: effects on stress-induced nocturnal hyperthermia and hormonal status. PubMed. [Link]

  • A Focus on Agomelatine - Mechanism of Action and Efficacy. Psych Scene Hub. [Link]

  • Efficacy and safety of agomelatine in the treatment of major depressive disorder: a multicenter, randomized, double-blind, placebo-controlled trial. PubMed. [Link]

  • Agomelatine: The evidence for its place in the treatment of depression. Dove Medical Press. [Link]

  • Efficacy of agomelatine in major depressive disorder: meta-analysis and appraisal. Oxford Academic. [Link]

  • Efficacy of agomelatine in major depressive disorder: meta-analysis and appraisal. PubMed. [Link]

  • The preclinical discovery and development of agomelatine for the treatment of depression. PubMed. [Link]

  • The preclinical discovery and development of agomelatine for the treatment of depression. Taylor & Francis Online. [Link]

  • Agomelatine in the treatment of major depressive disorder: an assessment of benefits and risks. PubMed. [Link]

  • Profile of agomelatine and its potential in the treatment of generalized anxiety disorder. Dove Medical Press. [Link]

Sources

Safety Operating Guide

Akagerinelactone proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety hurdles of handling complex natural products. Providing high-purity biochemicals is only half of our responsibility; equipping you with the knowledge to handle and dispose of them safely completes the circle.

Akagerinelactone (CAS: 75667-85-5) is a monoterpenoid indole alkaloid (MIA) originally isolated from the stem bark of Strychnos decussata[1]. While its primary research application lies in its weak antiplasmodial activity[2], its structural similarity to potent convulsant Strychnos alkaloids necessitates stringent, uncompromising safety and disposal protocols.

This guide provides drug development professionals and researchers with a self-validating, step-by-step methodology for the safe handling and disposal of Akagerinelactone. We move beyond generic safety data sheets to explain the causality behind these procedures, ensuring your lab maintains the highest standards of scientific integrity and environmental stewardship.

Physicochemical and Hazard Profile

Before designing a disposal strategy, we must understand the quantitative and chemical parameters of the compound. Akagerinelactone features a unique lactone ring replacing the ethylidene-aldehyde side chain found in its precursor, akagerine[1]. This structural nuance directly affects its stability and dictates our disposal approach.

ParameterSpecification
Chemical Name Akagerinelactone
CAS Number 75667-85-5
Molecular Formula C20H22N2O3
Molecular Weight 338.40 g/mol
Structural Class Monoterpenoid Indole Alkaloid (MIA)
Biological Activity Weak antiplasmodial (IC50 10–30 μM)[2]
Storage (Powder) -20°C for up to 3 years[3]
Storage (In Solvent) -80°C for up to 1 year[3]
Primary Hazard Suspected Acute Toxicity (Oral/Inhalation)

The Causality of Experimental Choices in Disposal

In laboratory safety, why we do something is just as important as what we do. Why do we mandate high-temperature incineration over chemical quenching for Akagerinelactone?

  • Lactone Ring Stability: While lactones can be hydrolyzed under strong basic conditions, the resulting open-chain hydroxy-acid of Akagerinelactone may still possess biological activity or easily re-cyclize under physiological pH.

  • Indole Core Persistence: The pentacyclic indole framework is highly resistant to standard oxidative degradation (e.g., bleach). Incomplete chemical degradation can result in toxic, unpredictable intermediates.

  • Solvent Matrix Risks: In vivo formulations often utilize DMSO, PEG300, and Tween 80 to dissolve this compound[3]. DMSO acts as a potent carrier, rapidly transporting dissolved alkaloids through the skin. Therefore, liquid waste containing DMSO must be strictly segregated and completely incinerated to prevent dermal exposure risks during waste handling.

Self-Validating Experimental Protocol: Step-by-Step Disposal

To build absolute trust in our safety operations, this protocol integrates a self-validating feedback loop. You do not just throw the chemical away and hope for the best; you analytically verify that the primary container and immediate workspace are decontaminated.

Phase 1: Segregation and Collection
  • Solid Waste: Collect all pure Akagerinelactone powder, contaminated weighing paper, and pipette tips. Double-bag the materials in a sealable, puncture-resistant biohazard/toxics bag.

  • Liquid Waste: For solutions (e.g., 2 mg/mL in 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline)[3], transfer the liquid to a chemically compatible, clearly labeled Satellite Accumulation Area (SAA) container[4]. Crucial: Do NOT mix with strong acids or oxidizers, as this can trigger exothermic reactions with the solvent matrix.

Phase 2: Triple-Rinse and LC-MS Self-Validation

Objective: To analytically confirm the complete removal of Akagerinelactone from reusable glassware or before discarding primary vials, preventing cross-contamination. Visual inspection is insufficient for highly active alkaloids. By utilizing the compound's specific mass-to-charge ratio, we create a definitive, data-driven endpoint.

  • Initial Quench & Rinse: In a fume hood, add 1.0 mL of HPLC-grade Methanol to the depleted Akagerinelactone vial. Vortex for 30 seconds. Transfer the rinsate to the designated liquid hazardous waste container.

  • Secondary Wash: Repeat the process with another 1.0 mL of Methanol, ensuring the solvent contacts all internal surfaces, including the cap threads. Discard into the waste container.

  • Validation Extraction: Add a final 1.0 mL of Methanol. Sonicate the vial for 2 minutes to dislodge any micro-particulates adhering to the glass matrix.

  • Sampling: Extract a 10 μL aliquot of this final rinsate and transfer it to an LC-MS autosampler vial.

  • Analytical Run: Inject the sample into an LC-MS system operating in positive Electrospray Ionization (ESI+) mode. Monitor specifically for the intact molecular ion at m/z 339.17 [M+H]+ .

  • Data Interpretation (The Validation Gate):

    • Pass: If the m/z 339.17 peak area is below the established Limit of Detection (S/N < 3), the labware is validated as clean and can be processed through standard laboratory washing protocols.

    • Fail: If the peak is detected, the vial must undergo an additional sonication cycle in Methanol or be discarded entirely as solid hazardous waste.

Phase 3: Final Disposal
  • Transfer the validated solid and liquid waste containers to your institution's central hazardous waste facility.

  • Ensure the manifest explicitly lists "Monoterpenoid Indole Alkaloid (Akagerinelactone)" and the exact solvent composition.

  • The waste must be slated for High-Temperature Incineration (>1000°C) by a licensed disposal company[4]. This extreme thermal environment guarantees the complete breakdown of the complex polycyclic core into harmless combustion products (CO₂, H₂O, NOₓ).

Workflow Visualization

AkagerinelactoneDisposal Start Akagerinelactone Waste Generation Decision Waste State? Start->Decision Solid Solid Waste (Powder/Consumables) Decision->Solid Solid Liquid Liquid Waste (DMSO/Aqueous) Decision->Liquid Liquid SolidCollect Double-bag in Sealable Biohazard Bag Solid->SolidCollect LiquidCollect Transfer to Compatible SAA Container Liquid->LiquidCollect Consolidate Satellite Accumulation Area (SAA) SolidCollect->Consolidate Validation Triple-Rinse & LC-MS Verification LiquidCollect->Validation Labware LiquidCollect->Consolidate Clean Standard Lab Glassware Wash Validation->Clean Pass (No m/z 339) Validation->Consolidate Fail (Discard as Solid) Incineration High-Temperature Incineration (>1000°C) Consolidate->Incineration Licensed Transfer

Akagerinelactone Waste Segregation and Self-Validating Disposal Workflow.

References

  • Antiplasmodial Activity of Alkaloids from Various Strychnos Species - ACS Publications.2

  • 1 ; R=OH 2;R=H (Isolation of Akagerinelactone from Strychnos decussata) - ACS Publications. 1

  • Akagerinelactone Biochemical Profile - TargetMol. 3

  • Safeguarding Your Laboratory: Proper Disposal Procedures for Ajmalicine - Benchchem. 4

Sources

Advanced Laboratory Safety Guide: Personal Protective Equipment and Handling Protocols for Akagerinelactone

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals push the boundaries of natural product pharmacology, handling specialized biochemicals requires a rigorous, uncompromising approach to laboratory safety. Akagerinelactone (CAS# 75667-85-5)[1] is a complex tertiary monoterpenoid indole alkaloid originally isolated from the stem bark of Strychnos decussata[2].

While recent pharmacological screenings have primarily identified its weak antiplasmodial activity (IC50 values of 10−30 μM against P. falciparum)[3], the broader Strychnos alkaloid family is notorious for potent neurotoxic and cytotoxic properties. Because comprehensive human toxicity data for Akagerinelactone is not fully established, we must apply the precautionary principle. As a Senior Application Scientist, I mandate that this compound be treated as a high-hazard bioactive agent.

The following guide provides the causality-driven Personal Protective Equipment (PPE) requirements and self-validating operational protocols necessary to handle Akagerinelactone safely.

Core PPE Requirements & Operational Causality

Simply wearing PPE is insufficient; understanding why specific gear is required ensures procedural compliance. Below is the quantitative and categorical breakdown of the required PPE for handling Akagerinelactone in its powdered and solubilized forms.

PPE CategorySpecificationOperational Causality (The "Why")
Hand Protection Nitrile gloves (≥0.11 mm thickness). Double-gloving is mandatory. Alkaloids are highly lipophilic. When Akagerinelactone is dissolved in penetration-enhancing solvents like DMSO[4], it can rapidly cross the dermal barrier. Double-gloving ensures a sterile, uncontaminated boundary remains if the outer glove is breached.
Eye Protection ANSI Z87.1 compliant safety goggles or a full face shield.Lyophilized alkaloid powders carry a high risk of aerosolization due to static charge. Ocular exposure to micro-particulates can cause severe mucosal irritation and rapid systemic absorption.
Body Protection Flame-retardant, fluid-resistant laboratory coat with fitted knit cuffs.Protects against accidental solvent splashes during the reconstitution phase. Fitted cuffs prevent the sleeves from dragging across contaminated surfaces or knocking over microcentrifuge tubes.
Respiratory N95/P100 particulate respirator.Mitigates inhalation risks of airborne alkaloid dust. Note: All weighing and handling must occur inside a Class II biological safety cabinet or chemical fume hood, making the respirator a secondary fail-safe.
Experimental Protocol: Safe Solubilization and Handling

Akagerinelactone is typically supplied as a lyophilized powder for research purposes[4]. To utilize it in in vitro or in vivo assays, it must be reconstituted into a clear solution. This protocol utilizes a self-validating step-by-step methodology to ensure both chemical integrity and operator safety.

Step 1: Workspace Preparation & Pre-Check

  • Action: Clear a Class II chemical fume hood of all unnecessary equipment. Lay down a fresh, absorbent bench pad with a polyethylene backing.

  • Validation: Verify the fume hood flow rate is within the safe operational range (typically 0.4–0.6 m/s). Ensure a chemical spill kit is within arm's reach.

Step 2: PPE Donning Sequence

  • Action: Inspect the lab coat for tears. Don the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat. Don safety goggles. Finally, don the second (outer) pair of nitrile gloves.

Step 3: Reconstitution Workflow (TargetMol Formulation Standard)

  • Context: Akagerinelactone requires a specific co-solvent strategy to remain stable in solution[4].

  • Action 3a (Primary Solubilization): Carefully open the Akagerinelactone vial inside the fume hood. Add the required volume of DMSO (e.g., 10% of final volume) directly to the vial. Pipette gently to dissolve the powder.

  • Action 3b (Carrier Addition): Add PEG300 (40% of final volume) to the mixture. Vortex gently until the solution is completely clear.

  • Action 3c (Surfactant & Aqueous Phase): Add Tween 80 (5% of final volume) and mix until fully clarified. Finally, add Saline/PBS (45% of final volume) dropwise while mixing to prevent precipitation[4].

  • Validation: Hold the vial against a light source. The solution must be 100% homogeneous with no visible particulates. If precipitation occurs, the handling was flawed, and the solution must be safely discarded.

Step 4: Doffing and Decontamination

  • Action: Wipe down the exterior of the sealed Akagerinelactone vial with a solvent-compatible wipe. Remove the outer gloves inside the fume hood and dispose of them in a designated chemical waste bin. Remove the vial from the hood using the clean inner gloves.

Spill Response and Disposal Logistics

Immediate logistical planning is critical for mitigating accidental exposure.

  • Immediate Spill Response: If powdered Akagerinelactone is spilled, do not sweep it, as this will aerosolize the neurotoxic particulates. Cover the spill gently with damp absorbent pads (using water or a weak acidic solution to protonate the alkaloid, reducing its volatility). If dissolved in DMSO, immediately apply inert chemical absorbent powder.

  • Disposal Plan: Akagerinelactone and all materials that come into contact with it (pipette tips, bench pads, outer gloves) must be segregated into clearly labeled, rigid chemical waste containers. Incineration is the only approved method for the disposal of toxic alkaloid waste. Do not pour any alkaloid solutions down the drain.

Workflow Visualization

Below is the logical relationship and operational workflow for handling Akagerinelactone safely.

Akagerinelactone_Workflow Start Risk Assessment: Akagerinelactone (CAS 75667-85-5) PPE Don PPE: Nitrile (Double), Goggles, Lab Coat Start->PPE Hood Transfer to Class II Chemical Fume Hood PPE->Hood Handle Solubilization Protocol (DMSO -> PEG300 -> Tween 80) Hood->Handle Spill Spill Event Detected? Handle->Spill Clean Deploy Alkaloid Spill Kit Neutralize & Absorb Spill->Clean Yes Dispose Segregate Chemical Waste (Incineration Protocol) Spill->Dispose No Clean->Dispose End Doff PPE & Wash Hands (Decontamination Complete) Dispose->End

Operational workflow for the safe handling, solubilization, and disposal of Akagerinelactone.

References
  • Two New Tertiary Indole Alkaloids of Strychnos decussata - ACS Publications. Available at:[Link]

  • Akagerinelactone | bioactive compound | CAS# 75667-85-5 - InvivoChem. Available at:[Link]

  • Antiplasmodial Activity of Alkaloids from Various Strychnos Species - ACS Publications. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Akagerinelactone
Reactant of Route 2
Akagerinelactone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.